3-methyl-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-2H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHAACXOJAAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-45-7 | |
| Record name | 3-methyl-2H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological Potential of 3-Methyl-1H-Indazole Derivatives
An In-depth Technical Guide:
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][3][4] The 3-methyl-1H-indazole core, in particular, serves as a privileged structural motif in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the pharmacological potential of 3-methyl-1H-indazole derivatives, focusing on their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
The versatility of the indazole ring, which can act as a surrogate for the adenine of ATP, makes it an attractive scaffold for targeting ATP-binding sites in various enzymes, particularly kinases.[5] This has led to the development of several FDA-approved drugs containing the indazole moiety, such as axitinib, a tyrosine kinase inhibitor for the treatment of renal cell carcinoma.[6][7] The 1H-tautomer of indazole is generally the most stable and predominant form, influencing the molecule's reactivity and biological interactions.[5][6] This guide will delve into the specific attributes of 3-methyl-substituted indazoles, offering insights for their further exploration in drug discovery and development.
Synthesis of 3-Methyl-1H-Indazole Derivatives
The synthesis of 3-methyl-1H-indazole derivatives is most commonly achieved through the cyclization of 2-aminoacetophenone. This process typically involves diazotization of the amino group followed by an intramolecular cyclization reaction. A general and economical method for the synthesis of the 3-methyl-1H-indazole core is outlined below.[8][9][10]
A general synthetic route starts with the nitration of acetophenone to yield 2-nitroacetophenone. This is followed by the reduction of the nitro group to an amino group, forming 2-aminoacetophenone. The final step involves the diazotization of the amino group and subsequent cyclization to form the 3-methyl-1H-indazole ring.[9][10]
General Synthetic Workflow
Caption: General synthetic scheme for 3-methyl-1H-indazole.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole[9][10]
Step 1: Synthesis of 2-Nitroacetophenone
-
In a flask, a mixture of sulfuric acid and nitric acid is prepared and cooled.
-
Acetophenone is added dropwise to the cooled acid mixture while maintaining a low temperature.
-
The reaction mixture is stirred at a low temperature overnight.
-
The mixture is then poured into ice water, leading to the precipitation of 2-nitroacetophenone.
-
The solid is collected by filtration and washed with water.
Step 2: Synthesis of 2-Aminoacetophenone
-
To a solution of 2-nitroacetophenone, iron powder and ammonium chloride are added.
-
The mixture is heated and stirred.
-
After the reaction is complete, the mixture is filtered to remove the iron catalyst.
-
The filtrate is extracted to isolate the 2-aminoacetophenone.
Step 3: Synthesis of 3-Methyl-1H-indazole
-
2-aminoacetophenone is dissolved in hydrochloric acid.
-
A solution of sodium nitrite (NaNO2) in water is added dropwise at a low temperature to form the diazonium salt.
-
A solution of tin(II) chloride (SnCl2) in hydrochloric acid is then added to the reaction mixture.
-
The mixture is stirred and then poured into ice water.
-
The pH of the solution is adjusted to be alkaline, causing the precipitation of 3-methyl-1H-indazole.
-
The product is collected by filtration, dried, and can be further purified by recrystallization.
Modern synthetic approaches, such as microwave-assisted synthesis, have also been employed to produce 3-methyl-1H-indazole derivatives, often resulting in shorter reaction times and improved yields.[11]
Pharmacological Activities and Mechanisms of Action
Anticancer Potential
3-Methyl-1H-indazole derivatives have emerged as a promising class of anticancer agents.[7][12] Their mechanism of action often involves the inhibition of key proteins implicated in cancer cell proliferation and survival.
Case Study: Inhibition of Bromodomain-containing Protein 4 (BRD4)
A notable example is the development of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4).[12] BRD4 is an epigenetic reader that plays a crucial role in regulating the expression of oncogenes such as c-Myc.[12] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promote gene expression.[12] Inhibition of BRD4 has been shown to suppress the proliferation of various cancer cell lines.[12]
Caption: Mechanism of action of 3-methyl-1H-indazole derivatives as BRD4 inhibitors.
Table 1: In Vitro Anticancer Activity of 3-Methyl-1H-Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9d | MV4;11 (Leukemia) | Potent Inhibition | [12] |
| 9u | MV4;11 (Leukemia) | Potent Inhibition | [12] |
| 9w | MV4;11 (Leukemia) | Potent Inhibition | [12] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [13] |
| 5c | HCT-116 (Colon Cancer) | < 64 µg/mL | [14] |
| 5c | MDA-MB-231 (Breast Cancer) | < 59 µg/mL | [14] |
Experimental Protocol: Antiproliferative MTT Assay [13][15]
-
Cell Culture: Culture cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methyl-1H-indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity
Several novel 3-methyl-1H-indazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][16]
Table 2: In Vitro Antibacterial Activity of a 3-Methyl-1H-Indazole Derivative [8][17]
| Compound ID | Chemical Name | Concentration (µg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - Escherichia coli |
| 1d | 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | 300 | 22 | 46 |
Experimental Protocol: Antibacterial Cup Plate Assay [8][17]
-
Media Preparation: Prepare and sterilize nutrient agar medium.
-
Inoculation: Inoculate the sterile medium with the test microorganisms (Bacillus subtilis and Escherichia coli).
-
Plate Preparation: Pour the inoculated medium into sterile petri dishes and allow it to solidify.
-
Well Creation: Use a sterile borer to create wells in the agar.
-
Compound Application: Add the test compounds, dissolved in a suitable solvent, to the wells at a specific concentration (e.g., 300 µg/ml).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each well in millimeters.
Anti-inflammatory Properties
Indazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[18][19][20][21]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [18][21]
-
Animal Model: Use Sprague Dawley rats.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses (e.g., 30 mg/kg).
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Potential in Neurological Disorders
The indazole scaffold is a key component in the development of therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23][24][25] Derivatives of 3-amino-indazole have shown potential as potent and selective inhibitors of various protein kinases implicated in the pathophysiology of these diseases.[22]
Mechanism of Action: Kinase Inhibition in Neurodegeneration
Indazole derivatives can effectively target kinases such as Leucine-rich repeat kinase 2 (LRRK2) and Glycogen synthase kinase 3 (GSK3), which are key players in the signaling pathways leading to neurodegeneration.[23][25] For instance, inhibition of LRRK2 is a promising strategy for Parkinson's disease, while GSK3 inhibitors are being investigated for their potential in treating Alzheimer's disease and mood disorders.[22][23][25]
Caption: Role of indazole derivatives in inhibiting kinases associated with neurodegenerative diseases.
Experimental Protocol: In Vitro Kinase Inhibition Assay [22]
-
Materials: Test compound (indazole derivative), recombinant human kinase, kinase substrate (e.g., a specific peptide), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a set period.
-
Detection: Use a suitable method to detect the product of the kinase reaction (e.g., phosphorylation of the substrate). This can be done using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Determine the inhibitory activity of the compound and calculate the IC50 value.
Conclusion and Future Perspectives
3-Methyl-1H-indazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of new therapeutics. The synthetic accessibility of the 3-methyl-1H-indazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on several key areas. The exploration of novel synthetic methodologies will continue to be important for accessing a wider range of derivatives with improved efficiency and sustainability. A deeper understanding of the structure-activity relationships will guide the design of more potent and selective compounds. Furthermore, investigating the potential of these derivatives against emerging therapeutic targets and in combination therapies will open new avenues for their clinical application. The continued development of 3-methyl-1H-indazole-based compounds holds great promise for addressing unmet medical needs across various disease areas.
References
- Shaikh, F., et al. (2023).
- Various Authors. (2024). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. RSC Advances.
- BenchChem. (2025). The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. BenchChem.
- Shanghai Titan Technology Co., Ltd. (2018). Synthetic process of 3-methyl-1h-indazole.
- Li, C., et al. (2021). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry.
- Lai, A. Q., et al. (2025). Synthesis of 1H‐indazole derivatives.
- Shanghai Titan Technology Co., Ltd. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents.
- ChemicalBook. (2025). 3-METHYL-1H-INDAZOLE | 3176-62-3. ChemicalBook.
- Various Authors. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats.
- BenchChem. (2024).
- Various Authors. (2025). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents.
- Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research.
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Various Authors. (2025). Insight of synthetic methods and pharmacological activities of indazole heterocyclic derivatives.
- Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry.
- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets.
- Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Various Authors. (2020). Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences.
- Malapati, V. R., et al. (2026). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors.
- Various Authors. (2021).
- Various Authors. (2023). A rational mechanism for the synthesis of 1H-indazole derivatives 3...
- Kumar, V., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovat International Journal of Medical & Pharmaceutical Sciences.
- Various Authors. (1995). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Journal of Medicinal Chemistry.
- Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Wang, C., et al. (2023).
- Kim, H., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry.
- Various Authors. (2023). Indazole-based antiinflammatory and analgesic drugs.
- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders.
- Various Authors. (2020). Indazole – Knowledge and References. Taylor & Francis.
- Various Authors. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Pal, D., & Sahu, R. (2022). Importance of Indazole against Neurological Disorders. Bentham Science Publisher.
- Various Authors. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.
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Technical Guide: Solubility Profiling of 3-Methyl-1H-Indazole HCl in Polar Solvents
The following technical guide provides a comprehensive framework for the solubility profiling of 3-methyl-1H-indazole hydrochloride . As specific empirical solubility values for this exact salt form are rarely published in open literature, this guide synthesizes physicochemical principles with rigorous experimental protocols to allow you to generate, validate, and interpret this data in a drug development context.
Executive Summary
This compound is a critical heterocyclic building block and scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, CDK) and anti-inflammatory agents. While the free base (CAS 3176-62-3) exhibits the poor aqueous solubility characteristic of planar aromatic systems, the hydrochloride salt form is engineered to improve dissolution kinetics and bioavailability.
However, the solubility of this salt is not static; it is a dynamic equilibrium heavily influenced by solvent polarity, pH, and the common ion effect. This guide outlines the theoretical solubility landscape and provides a self-validating protocol for empirical determination.
Physicochemical Characterization & Theoretical Profile
To design a robust solubility experiment, one must first understand the solute's behavior at the molecular level.
The Molecule[1][2]
-
Core Structure: A fused benzene and pyrazole ring with a methyl group at the C3 position.
-
Ionization (pKa): The N2 nitrogen of the indazole ring is the basic site. The pKa of the conjugate acid (protonated form) is approximately 1.5 – 2.0 .
-
Implication: The HCl salt is fully ionized in the solid state. Upon dissolution in water, the proton dissociates, lowering the bulk pH.
-
Critical Insight: In buffered media at pH > 3.0, the equilibrium shifts toward the free base. If the concentration exceeds the intrinsic solubility (
) of the free base, precipitation occurs.
-
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the expected profile for 3-methyl-1H-indazole HCl is as follows:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | High dielectric constant ( |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Alcohol hydroxyls solvate both the organic cation (via dipole) and the chloride anion (via H-bonding). |
| Aqueous (Acidic) | 0.01 M HCl (pH 2) | Moderate | Low pH maintains the protonated cationic state, preventing free-base precipitation. |
| Aqueous (Neutral) | Water / PBS (pH 7.4) | pH-Dependent | Risk of Precipitation. As the salt dissolves, it acidifies unbuffered water, self-stabilizing. In strong neutral buffers, it converts to the lipophilic free base ( |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This protocol uses the Saturation Shake-Flask (SSF) method, the gold standard for determining thermodynamic equilibrium solubility.[1]
Materials & Reagents[3]
-
Compound: 3-methyl-1H-indazole HCl (Purity >98%).
-
Solvents: HPLC-grade Water, Methanol, DMSO, PBS (pH 7.4), 0.1 M HCl.
-
Equipment: Orbital shaker (temperature controlled), Centrifuge (15,000 x g), HPLC-UV/Vis or LC-MS.
Workflow Diagram
The following diagram illustrates the critical decision points in the solubility workflow, specifically addressing the salt-to-free-base conversion risk.
Figure 1: Decision logic for solubility determination, highlighting the critical pH check for hydrochloride salts.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 10 mg of 3-methyl-1H-indazole HCl into 1.5 mL microcentrifuge tubes (triplicate).
-
Add 500 µL of the target solvent.
-
Vortex for 1 minute. If the solid dissolves completely, add more solid until a visible suspension remains (saturation).
Step 2: Equilibration
-
Place tubes on an orbital shaker (500 rpm) inside a thermal incubator set to 25°C (room temp) or 37°C (physiological).
-
Equilibrate for 24 to 48 hours .
-
Why? Salts can form supersaturated solutions easily. 24h+ ensures thermodynamic equilibrium.
-
Step 3: Phase Separation
-
Centrifuge samples at 15,000 rpm (approx. 21,000 x g) for 10 minutes to pellet undissolved solids.
-
Crucial Check: Measure the pH of the supernatant for aqueous samples.
-
If the pH has drifted neutral (pH > 3), the measured value reflects the free base solubility, not the salt.
-
Step 4: Quantification (HPLC-UV)
-
Carefully remove the supernatant and dilute with mobile phase (e.g., 50:50 Water:Acetonitrile) to land within the calibration range.
-
Inject onto HPLC (C18 Column, UV detection at 254 nm or 280 nm).
-
Calculate concentration using a standard curve prepared from a DMSO stock.
Data Analysis & Interpretation
The Common Ion Effect
When dissolving 3-methyl-1H-indazole HCl in buffers containing chloride ions (e.g., Saline, 0.1 M HCl), you must account for the solubility product principle (
If you add the salt to 0.1 M HCl (high
pH-Solubility Profile (Henderson-Hasselbalch)
The total solubility (
Figure 2: The mechanistic shift from soluble cation to insoluble free base as pH increases.
Reporting Results
Present your data in a structured format. Since you are generating this data, use this template:
| Solvent | pH (Final) | Solubility (mg/mL) | Observation |
| Water | ~3.5 | [Experimental Value] | Clear solution, acidic shift due to HCl dissociation. |
| PBS (pH 7.4) | 7.4 | [Low Value ~ S0] | Turbid/Precipitate (Free base formation). |
| Methanol | N/A | [High Value] | Clear. |
| DMSO | N/A | > 100 | Clear (Best for stock solutions). |
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. (Standard protocol for Shake-Flask method).
-
Physicochemical Properties of 3-Methyl-1H-indazole. PubChem. (Structure and computed properties).
-
Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. World Health Organization (WHO). (Guidelines on pH profiling and temperature control).
-
Effects of Centrifugation on Equilibrium Solubility Measurements. Journal of Pharmaceutical and Biomedical Analysis. (Validation of phase separation techniques).
-
Indazole Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry. (Context on solubility improvements of indazole salts).
Sources
Methodological & Application
Application Note: A Validated Synthesis Protocol for 3-Methyl-1H-Indazole Hydrochloride from o-Aminoacetophenone
Introduction
The indazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Methyl-1H-indazole, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-methyl-1H-indazole hydrochloride, commencing from the readily available starting material, o-aminoacetophenone. The described method proceeds via a classical diazotization followed by an intramolecular reductive cyclization. This guide is designed for researchers and scientists in organic and medicinal chemistry, offering not only a detailed procedure but also insights into the underlying reaction mechanism, safety considerations, and product validation.
Reaction Mechanism and Rationale
The conversion of o-aminoacetophenone to 3-methyl-1H-indazole is a two-stage process. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Diazotization The synthesis begins with the diazotization of the primary aromatic amine, o-aminoacetophenone. In a cold, acidic medium, sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ. This is immediately followed by the reaction with the amine to form an N-nitrosamine intermediate, which then tautomerizes and dehydrates to yield the highly reactive o-acetylbenzenediazonium chloride.[1][2] Maintaining a low temperature (0–5 °C) is paramount, as diazonium salts are thermally unstable and prone to decomposition, which would result in undesired side products and a significant reduction in yield.[2]
Stage 2: Reductive Cyclization The subsequent and key step involves the treatment of the diazonium salt with a mild reducing agent, stannous chloride (SnCl₂). The diazonium group is reduced, likely to a hydrazine-like intermediate. This intermediate then undergoes a spontaneous intramolecular condensation with the proximate acetyl group's carbonyl carbon. The resulting cyclization, followed by dehydration, forges the pyrazole ring of the indazole system to yield the stable aromatic 3-methyl-1H-indazole free base.[3][4]
Caption: The overall synthetic pathway from o-aminoacetophenone to the target compound.
Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Quantity | Notes |
| o-Aminoacetophenone | 551-93-9 | 135.16 | >98% | 13.5 g (0.1 mol) | Starting material |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~37% (12 M) | ~150 mL | Corrosive |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99% | 7.6 g (0.11 mol) | Oxidizer, Toxic |
| Stannous Chloride Dihydrate | 10025-69-1 | 225.65 | >98% | 45.1 g (0.2 mol) | Reducing agent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or 50% aq. soln. | As needed | Caustic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | ~200 mL | For extraction |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | ~100 mL | Flammable |
| Hydrochloric Acid Solution | 7647-01-0 | 36.46 | 2.0 M in Et₂O | As needed | For salt formation |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel (100 mL)
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
pH indicator strips
-
Rotary evaporator
Synthesis Workflow
Caption: A streamlined workflow of the synthesis and isolation process.
Step-by-Step Procedure
Part A: Synthesis of 3-Methyl-1H-indazole (Free Base)
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add o-aminoacetophenone (13.5 g, 0.1 mol) to 100 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the amine salt is formed. Cool the flask to 0–5 °C using an ice-salt bath.
-
Rationale: A homogenous solution and low temperature are essential for controlled diazotization.
-
-
Diazotization: Separately, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of deionized water. Transfer this solution to a dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine solution over ~1 hour, ensuring the internal temperature is strictly maintained between 0–5 °C.
-
Rationale: Slow addition of sodium nitrite prevents a dangerous exotherm and localized high concentrations of nitrous acid, minimizing decomposition of the diazonium salt.[1] After the addition is complete, continue stirring at this temperature for an additional hour.
-
-
Reductive Cyclization: In a separate beaker, dissolve stannous chloride dihydrate (45.1 g, 0.2 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold SnCl₂ solution to the diazonium salt mixture, again maintaining the reaction temperature below 10 °C.
-
Rationale: The use of a pre-chilled reducing agent solution helps control the reaction temperature upon addition.
-
-
Reaction Completion: Once the addition of the stannous chloride solution is complete, allow the reaction mixture to stir overnight, with the cooling bath slowly expiring to allow the reaction to reach ambient temperature.
-
Workup and Isolation: Pour the reaction mixture into 500 g of crushed ice in a large beaker. This will result in a slurry. With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide until the pH of the mixture reaches ~8. A large amount of solid product should precipitate.
-
Rationale: Basification neutralizes the excess acid and deprotonates the indazole, causing the free base to precipitate out of the aqueous solution due to its lower solubility.
-
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the off-white solid under vacuum to a constant weight. A yield of ~11.9 g (90%) can be expected.[3]
Part B: Conversion to this compound
-
Dissolution: Dissolve the dried 3-methyl-1H-indazole free base in a minimum amount of dichloromethane (~100 mL) and add diethyl ether (~100 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Final Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Analysis | 3-Methyl-1H-indazole (Free Base) | 3-Methyl-1H-indazole HCl (Expected) |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Yield | ~90%[3] | Quantitative conversion |
| Mass Spec (EI) | m/z = 132 (M⁺)[5] | m/z = 132 (M⁺, from loss of HCl) |
| ¹H NMR (CDCl₃) | 13.24 (s, 1H, NH), 7.65 (d, 1H), 7.38 (t, 1H), 7.03 (d, 1H), 6.90 (t, 1H), 2.56 (s, 3H, CH₃)[5] | Broad singlet for N-H protons significantly downfield (>13 ppm) or exchanged in D₂O. Aromatic protons will shift slightly downfield due to the positive charge. |
| ¹³C NMR (CDCl₃) | Expected peaks ~141, 140, 126, 123, 120, 119, 109, 12 ppm[6] | Carbon signals will show slight downfield shifts. |
Safety and Handling Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Sodium Nitrite (NaNO₂): A strong oxidizer and toxicant.[7] Avoid contact with skin and eyes. Do not mix with acids or combustible materials except as directed in the protocol.[8][9] Keep away from heat.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diazonium Intermediate: Aromatic diazonium salts can be explosive when isolated and dry. This protocol mitigates this risk by generating and using the salt in situ in a cold aqueous solution. Never attempt to isolate the diazonium salt intermediate.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
-
Shi, D., & Wang, Z. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(12), 4818–4822. Available from: [Link]
-
Shi, D., & Wang, Z. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed. Retrieved from [Link]
- Google Patents. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
-
Columbus Chemical Industries, Inc. (n.d.). Sodium Nitrite GR ACS - 5257 - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: sodium nitrite. Retrieved from [Link]
-
Supporting Information for publications. (n.d.). Retrieved from [Link]
-
NJ Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
- Google Patents. (2018). CN102898374A - Method for preparing 1H-indazole derivative.
-
Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Google Patents. (2018). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
Sources
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 4. CN102898374A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. columbuschemical.com [columbuschemical.com]
- 8. chemos.de [chemos.de]
- 9. nj.gov [nj.gov]
palladium-catalyzed cross-coupling of 3-methyl-1H-indazole derivatives
Application Note: Advanced Palladium-Catalyzed Cross-Coupling of 3-Methyl-1H-Indazole Derivatives
Executive Summary & Strategic Importance
The 3-methyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for multiple FDA-approved kinase inhibitors, including Pazopanib (VEGFR inhibitor), Axitinib , and Linifanib . The presence of the C3-methyl group distinguishes these derivatives from simple indazoles, offering unique steric bulk that fills hydrophobic pockets in ATP-binding sites while simultaneously blocking the reactive C3 position, which alters the electronic landscape of the heterocycle.
For drug development professionals, the synthetic challenge lies in the regioselective functionalization of this core. Unlike bare indazole, where C3-H activation is a standard pathway, 3-methyl-1H-indazole requires precise control over:
-
N-Arylation Selectivity: Discriminating between the thermodynamically favored N1-arylation and the kinetically accessible N2-arylation.
-
Benzene Ring Functionalization: Efficiently coupling at the C4–C7 positions, often via halogenated intermediates (Suzuki-Miyaura) or direct C-H activation.
This guide provides three field-validated protocols designed to overcome these barriers, ensuring high yields and reproducible scale-up.
Mechanistic Insights & Regiocontrol
Understanding the electronic bias of 3-methyl-1H-indazole is critical for experimental design.
-
N1 vs. N2 Selectivity: The N1-H tautomer is thermodynamically more stable (approx. 4–6 kcal/mol) than the N2-H tautomer. However, under basic conditions used in cross-coupling, the indazolyl anion can react at either nitrogen. The C3-methyl group exerts steric pressure on the adjacent N2 position, generally enhancing N1 selectivity compared to un-substituted indazole.
-
Catalyst Deactivation: The basic nitrogen atoms (especially N2) can coordinate to Palladium(II) species, forming stable bis-indazole complexes that arrest the catalytic cycle ("catalyst poisoning"). Bulky biaryl phosphine ligands or chelating ligands are essential to prevent this off-cycle resting state.
Visualizing the Selectivity & Workflow
Figure 1: Strategic functionalization pathways for 3-methyl-1H-indazole. Path A prioritizes N1 selectivity via steric ligand control.
Protocol 1: Regioselective N1-Arylation (Buchwald-Hartwig)
Objective: Install an aryl group at the N1 position with >95:5 regioselectivity over N2. Application: Synthesis of Pazopanib-like cores.
Rationale
Traditional copper-catalyzed (Chan-Lam) couplings often require stoichiometric copper and high temperatures, leading to variable N1/N2 mixtures. This Palladium-catalyzed protocol uses tBuXPhos , a bulky biaryl phosphine ligand that promotes reductive elimination and destabilizes the N2-bound Pd-complex due to the proximity of the C3-methyl group.
Materials
-
Substrate: 3-Methyl-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Chlorides require longer times)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(cinnamyl)Cl]₂
-
Ligand: tBuXPhos (4–6 mol%)
-
Base: K₃PO₄ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and tBuXPhos (25 mg, 0.06 mmol) in Toluene (2 mL). Stir at RT for 5 mins until the solution turns from dark purple to orange/brown (indicating active L-Pd(0) formation).
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add 3-methyl-1H-indazole (1.0 mmol), the Aryl Bromide (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Addition: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Rinse with additional Toluene (3 mL) to reach a concentration of ~0.2 M.
-
Heating: Seal the vial and heat to 100°C for 12–16 hours.
-
Work-up: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). N1 isomers typically elute after N2 isomers on silica due to higher polarity, though this varies by substituent.
Validation Check:
-
¹H NMR: The N1-aryl product typically shows a downfield shift of the C7-H proton (approx. 8.0–8.2 ppm) due to the anisotropic effect of the N1-aryl ring, whereas N2-arylation affects C3-Methyl and C7-H differently.
Protocol 2: C-C Bond Formation (Suzuki-Miyaura)
Objective: Functionalization of the benzene ring (e.g., C5) using a halogenated precursor. Application: Building the "tail" of the kinase inhibitor.
Rationale
Suzuki coupling on the indazole ring requires handling the acidic N-H proton. While protecting groups (Boc, THP) are common, this "On-Water" protocol allows for direct coupling of unprotected 5-bromo-3-methyl-1H-indazole, utilizing the hydrophobic effect to accelerate the reaction and simplify workup.
Materials
-
Substrate: 5-Bromo-3-methyl-1H-indazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Charge: Add 5-bromo-3-methyl-1H-indazole (1.0 mmol), Boronic Acid (1.5 mmol), and K₂CO₃ (3.0 mmol) to a round-bottom flask.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 mmol). The orange solid should be added last to minimize oxidation before degassing.
-
Degas: Sparge the mixture with Nitrogen for 10 minutes.
-
Reaction: Heat to 85–90°C for 4–8 hours. Monitor by LC-MS.
-
Note: The free N-H is tolerated because the base deprotonates it, forming an indazolyl anion that does not interfere significantly with the oxidative addition at the C5-Br bond.
-
-
Quench: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Scavenging: If residual Pd is an issue for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
Protocol 3: Site-Selective C7-H Oxidative Arylation (Advanced)
Objective: Direct functionalization of the C7 position without pre-halogenation. Application: Late-stage diversification of the indazole core.
Rationale
The C7 position is sterically accessible but electronically deactivated. Using an N1-directing group (like Acetyl or Pyrimidyl) allows a Pd(II) catalyst to coordinate to N1 and activate the proximal C7-H bond via a concerted metallation-deprotonation (CMD) mechanism.
Materials
-
Substrate: N1-Acetyl-3-methyl-1H-indazole (1.0 equiv) (Acetyl acts as a weak directing group).
-
Coupling Partner: Arene (Solvent quantity) or Aryl Iodide (if using Ag salt). Protocol below uses oxidative coupling with simple arenes.
-
Catalyst: Pd(OAc)₂ (10 mol%)[2]
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂ (under O₂ atmosphere).
-
Additive: PivOH (30 mol%) - Crucial for the CMD step.
Step-by-Step Procedure
-
Mix: Combine N1-acetyl-3-methylindazole (0.5 mmol), Pd(OAc)₂ (11 mg), and Ag₂CO₃ (275 mg) in a pressure tube.
-
Solvent/Reactant: Add the arene coupling partner (e.g., Benzene, Xylene) as the solvent (2 mL). If the arene is solid, use PivOH/Toluene as solvent.
-
Activation: Add PivOH (0.15 mmol).
-
Heat: Seal and heat to 110°C for 24 hours.
-
Work-up: Filter through Celite. The acetyl group often cleaves partially during workup; if full deprotection is desired, treat with K₂CO₃/MeOH at RT for 1 hour.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (N-Arylation) | Catalyst poisoning by Indazole N2. | Switch to Xantphos or BrettPhos . Increase temperature to 110°C. Ensure base is dry. |
| Poor N1/N2 Selectivity | Ligand is not bulky enough. | Use tBuXPhos or Ad₂nBuP (CataCXium A). Avoid small ligands like PPh₃. |
| Dehalogenation (Suzuki) | Hydride source present (e.g., alcohol solvent). | Use Dioxane/Water or Toluene/Water. Avoid Ethanol/Isopropanol if dehalogenation is observed. |
| Pd Black Precipitation | Catalyst instability. | Add TBAB (tetra-n-butylammonium bromide) as a phase transfer catalyst and stabilizer. |
Mechanistic Visualization: Catalytic Cycle
Figure 2: Simplified Buchwald-Hartwig cycle. The "Poisoning" pathway highlights why bulky ligands are critical to prevent stable bis-indazole complex formation.
References
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Indazole Derivatives. Source: RSC Advances. URL:[Link]
-
A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles. (Context for C-H activation limitations). Source: Chemical Science / NIH PubMed Central. URL:[Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation for Functionalized Indazoles. Source: Molecules (MDPI). URL:[Link]
-
Buchwald-Hartwig Coupling: General Considerations and Ligand Selection. Source: Organic Chemistry Portal / WuXi AppTec. URL:[Link]
-
Site-Selective C7 Oxidative Arylation of Indazoles. Source: ResearchGate (Abstract/Snippet). URL:[Link]
Sources
Application Note: High-Purity Preparation of 3-Methyl-1H-indazole Hydrochloride via Diazotization
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-methyl-1H-indazole hydrochloride starting from 2-aminoacetophenone .[1] Unlike metal-catalyzed cross-coupling routes (e.g., Buchwald-Hartwig) or the Jacobson indazole synthesis (which requires harsh conditions), this method utilizes a diazotization-reduction-cyclization sequence. This pathway offers high atom economy, uses readily available reagents (
The protocol is designed for researchers requiring high-purity intermediates for kinase inhibitor development (e.g., VEGFR inhibitors like Pazopanib analogues).
Scientific Background & Mechanism[2][3][4][5][6]
The Chemical Pathway
The synthesis exploits the reactivity of the diazonium salt derived from 2-aminoacetophenone. The critical innovation in this route is the in situ reduction of the diazonium species to a hydrazine intermediate, which then undergoes spontaneous intramolecular condensation with the pendant ketone carbonyl to close the pyrazole ring.
Mechanism Overview:
-
Diazotization: 2-aminoacetophenone reacts with nitrous acid (generated in situ) to form the diazonium chloride.
-
Reduction: Stannous chloride (
) reduces the diazonium group ( ) to the hydrazine ( ).[2] -
Cyclization: The nucleophilic hydrazine terminal nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic indazole core.
-
Salt Formation: Protonation with HCl yields the stable hydrochloride salt.
Reaction Pathway Diagram[5]
Figure 1: Step-wise chemical transformation from aniline precursor to indazole salt.[3][4][5]
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Scientific Rationale |
| Diazotization Temp | Prevents hydrolysis of the diazonium salt to the corresponding phenol (2-hydroxyacetophenone). | |
| Acidity (pH) | Essential for generating the nitrosonium ion ( | |
| Reduction Stoichiometry | Incomplete reduction leads to azo coupling byproducts (highly colored impurities). | |
| Workup pH | The indazole ring N-H is weakly acidic ( |
Experimental Protocol
Reagents & Materials
-
Precursor: 2-Aminoacetophenone (98% purity).
-
Reagents: Sodium Nitrite (
), Stannous Chloride Dihydrate ( ), Hydrochloric Acid (37%), Sodium Hydroxide ( ). -
Solvents: Ethanol (absolute), Ethyl Acetate, Diethyl Ether (optional).
-
Validation: Starch-Iodide paper.
Step-by-Step Methodology
Phase 1: Diazotization[1][6]
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminoacetophenone (13.5 g, 0.1 mol) in conc. HCl (40 mL) and water (40 mL) .
-
Note: The amine hydrochloride may precipitate; vigorous stirring is required to create a uniform suspension.
-
-
Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .
-
Nitrite Addition: Dropwise add a solution of
(7.6 g, 0.11 mol) in water (20 mL).-
Rate Control: Maintain internal temperature
. Addition takes approx. 30–45 mins.
-
-
Validation: Stir for 30 mins post-addition. Spot a drop of the reaction mixture on Starch-Iodide paper .
-
Result: Instant blue/black color confirms excess nitrous acid (successful diazotization). If negative, add small aliquots of
until positive.
-
Phase 2: Reduction & Cyclization[7]
-
Preparation of Reductant: Dissolve
(50 g, ~0.22 mol) in conc. HCl (50 mL) . Cool this solution to 0°C. -
Reduction: Slowly add the cold
solution to the diazonium mixture.-
Observation: Nitrogen evolution is minimal (unlike sandmeyer reactions) because the nitrogen is retained in the hydrazine.
-
Exotherm: Significant heat release. Control addition to keep T < 10°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours (or overnight). The solution typically turns from clear/yellow to a turbid suspension.
Phase 3: Isolation of Free Base
-
Filtration (Tin Removal): If a heavy precipitate of tin complex forms, filter it off. However, the product is often in solution.
-
Neutralization: Pour the reaction mixture into Ice Water (200 mL) . Slowly adjust pH to 8–9 using 20% NaOH solution .
-
Caution: Do not exceed pH 10.
-
-
Precipitation: The crude 3-methyl-1H-indazole precipitates as an off-white/beige solid. Stir for 30 mins.
-
Extraction (Alternative): If precipitation is oily, extract with Ethyl Acetate (
). Wash organics with brine, dry over , and evaporate.[8]
Phase 4: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base (approx 10 g) in minimal hot Ethanol (30 mL) or Ethyl Acetate (50 mL) .
-
Acidification: Add conc. HCl (1.1 eq) dropwise or bubble dry HCl gas through the solution.
-
Crystallization: Cool to 0°C. The hydrochloride salt will crystallize.
-
Collection: Filter the white crystalline solid. Wash with cold ether. Dry under vacuum at 40°C.
Process Workflow & Quality Control
Figure 2: Operational workflow including critical quality control checkpoints.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR (DMSO-d6) | |
| Melting Point | Capillary | Free Base: 113–115°C; HCl Salt: >200°C (dec) |
| Purity | HPLC (C18, ACN/Water) | > 98.0% |
Troubleshooting & Safety
Common Issues
-
Oily Product: Often caused by residual tin salts or incomplete cyclization.
-
Fix: Ensure the reduction step stirs overnight. Use a chelating wash (saturated Potassium Sodium Tartrate) during extraction to remove tin.
-
-
Low Yield: Check diazotization temperature. If T > 5°C, phenol byproducts form.
-
Coloration: Azo coupling byproducts (red/orange) indicate insufficient reducing agent. Ensure
is fresh and used in excess.
Safety Hazards (MSDS Highlights)
-
Sodium Nitrite: Oxidizer, toxic if swallowed.
-
Stannous Chloride: Corrosive, causes skin burns.
-
3-Methyl-1H-indazole: Irritant.[9] Handle in a fume hood.
References
-
Patent Protocol: "Synthesis technique of 3-methyl-1H-indazoles." CN105198813B.[10] Google Patents. Link
-
Mechanistic Insight: "Indazole - Synthesis and Reactions as a Chemical Reagent." ChemicalBook. Link
-
Physical Properties: "this compound Product Page." BLD Pharm.[11] Link
-
General Diazotization Methods: "Replacement of the Aromatic Primary Amino Group by Hydrogen."[12] Organic Reactions. Link
Sources
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102898374A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. js.vnu.edu.vn [js.vnu.edu.vn]
- 11. 3176-62-3|3-Methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 12. organicreactions.org [organicreactions.org]
standard operating procedure for handling indazole hydrochloride salts
Application Note: Standard Operating Procedure for Handling Indazole Hydrochloride Salts
Introduction & Scope
Indazole-based compounds are privileged scaffolds in medicinal chemistry, widely utilized as kinase inhibitors (e.g., Axitinib, Pazopanib analogues) and anti-emetics. While the hydrochloride (HCl) salt form is frequently selected to enhance aqueous solubility and bioavailability, it introduces distinct physicochemical challenges—specifically hygroscopicity and disproportionation .
This guide provides a rigorous technical framework for the storage, handling, and solubilization of indazole HCl salts. It moves beyond generic safety data sheets to address the specific "salt-break" risks that can compromise experimental reproducibility in biological assays.
Physicochemical Profile & Hazard Assessment
The "Salt-Break" Phenomenon
Indazoles are weak bases. The protonated indazolium cation (the salt form) typically has a pKa in the range of 1.0 – 2.5 . This creates a narrow stability window.
-
Mechanism: If the environmental pH exceeds the pHmax (the pH of maximum solubility where salt and free base coexist), the salt will deprotonate.
-
Consequence: The compound reverts to its hydrophobic free base form, leading to precipitation ("crashing out") or formation of a colloidal suspension that yields false positives in enzymatic assays.
Hygroscopicity & Disproportionation
HCl salts of weak bases are prone to solid-state disproportionation driven by moisture. Water facilitates the transfer of protons, potentially allowing the volatile counter-ion (HCl gas) to escape, leaving behind the free base on the particle surface.
| Parameter | Characteristic | Impact on Protocol |
| pKa (Conjugate Acid) | ~1.2 – 2.0 | Requires acidic microenvironment for stability; unstable in neutral buffers without co-solvents. |
| Hygroscopicity | Moderate to High | Absorbed water alters molecular weight (MW) calculations and catalyzes degradation. |
| Common Ion Effect | High | Solubility decreases in saline (NaCl/PBS) due to excess chloride ions driving equilibrium to the solid state. |
Protocol A: Storage & Environmental Control
Objective: Prevent moisture uptake and HCl volatilization.
-
Primary Storage: Store solid powder at -20°C in amber glass vials (indazoles can be light-sensitive).
-
Desiccation: Vials must be stored within a secondary container (desiccator) containing active silica gel or molecular sieves.
-
Equilibration: Before opening, allow the vial to warm to room temperature (20–25°C) for 30 minutes .
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, immediately initiating disproportionation.
-
-
Inert Gas Purge: After dispensing, flush the headspace with dry Argon or Nitrogen before resealing.
Protocol B: Solubilization & Assay Preparation
Objective: Create a stable solution for biological testing without precipitation.
Step 1: Stock Solution Preparation (DMSO)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Avoid water or alcohols for stock preparation.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM).
-
Procedure:
-
Calculate mass based on the Salt Molecular Weight (MW_salt), not the free base.
-
Add DMSO to the vial.[1]
-
Sonicate (bath sonicator) for 5–10 minutes at ambient temperature. Do not heat above 40°C to prevent HCl loss.
-
Visual Check: Solution must be optically clear.
-
Step 2: Serial Dilution (The "Intermediate Step")
-
Critical Error: Direct dilution of high-concentration DMSO stock (e.g., 50 mM) into aqueous buffer (PBS pH 7.4) often causes immediate precipitation due to the local pH shock and low pKa.
-
Correct Method: Use an Intermediate Dilution step.
-
Dilute the Master Stock into pure DMSO first to reach 100x the final assay concentration.
-
Example: For a 10 µM assay, dilute 10 mM Master Stock to 1 mM in DMSO.
-
Step 3: Final Assay Dilution
-
Buffer Selection: Avoid high-chloride buffers (like standard PBS) if solubility is marginal, due to the common ion effect. Use HEPES or Tris-based buffers if possible.
-
Mixing Order: Add the diluted DMSO stock to the buffer while vortexing rapidly .
-
Why? Rapid dispersion prevents local regions of high concentration where the free base could nucleate.
-
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling Indazole HCl salts to prevent degradation and precipitation.
Caption: Workflow for handling Indazole HCl salts, emphasizing the critical intermediate dilution step to avoid precipitation.
Quality Control: Self-Validating the Protocol
To ensure the integrity of your solution, perform this simple Turbidity Check :
-
Prepare a "Dummy" well in a clear-bottom 96-well plate containing your final assay buffer + compound (at the highest test concentration).
-
Measure Absorbance at 650 nm (or similar non-absorbing wavelength).
-
Threshold: An OD > 0.005 above the buffer blank indicates colloidal aggregation or precipitation.
-
Action: If aggregation occurs, reduce the final concentration or increase the DMSO percentage (up to 1% if tolerated by the biology).
-
Safety Procedures
-
Hazard: Indazole HCl salts are often potent bioactive compounds (kinase inhibitors) and can be severe eye/skin irritants due to the acidic moiety.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Containment: All weighing of solid powder must be performed inside a fume hood or a powder containment balance enclosure.
-
Waste: Dispose of as hazardous chemical waste. Do not pour down the drain.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed analysis of hydrochloride salt hygroscopicity and counter-ion selection).
-
Thakral, S., & Kelly, R. C. (2017).[2] Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 14(10). (Mechanistic explanation of HCl loss in weak bases).
-
BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General guidelines for hygroscopic HCl salts applicable to indazoles).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7). (Discusses the pHmax concept and common ion effect).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indazole. (Physicochemical properties and pKa data).
Sources
Application Note: High-Purity Isolation of 3-Methyl-1H-Indazole HCl via Optimized Recrystallization
Introduction
3-Methyl-1H-indazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The hydrochloride salt of 3-methyl-1H-indazole is a common form used in drug development due to its improved solubility and stability. Achieving high purity of this active pharmaceutical ingredient (API) is a critical, non-negotiable step in the development of safe and effective therapeutics. Recrystallization is a robust and scalable technique for the purification of crystalline solids.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, solvent selection, and execution of recrystallization protocols for obtaining high-purity 3-methyl-1H-indazole HCl.
Physicochemical Properties of 3-Methyl-1H-Indazole
A foundational understanding of the parent molecule's properties informs the purification strategy for its salt.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Solid | |
| Form | Solid |
The hydrochloride salt is expected to exhibit significantly higher polarity and aqueous solubility compared to the free base due to the ionic character imparted by the protonated indazole ring. This polarity is a key determinant in the selection of an appropriate recrystallization solvent.
The Principle of Recrystallization: A Primer
The cornerstone of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][4][5] An ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility for the compound of interest at elevated temperatures.
-
Low solubility for the compound of interest at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
A boiling point lower than the melting point of the compound.
-
Volatility for easy removal from the purified crystals.
The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor).
Systematic Solvent Selection for 3-Methyl-1H-Indazole HCl
The selection of an optimal solvent system is the most critical step in developing a successful recrystallization protocol.[4] For a polar, organic hydrochloride salt like 3-methyl-1H-indazole HCl, a systematic screening of solvents with varying polarities is recommended.
Experimental Protocol for Solvent Screening
This protocol outlines a small-scale, systematic approach to identify a suitable solvent or solvent system.
Materials:
-
Crude 3-methyl-1H-indazole HCl
-
A selection of solvents with a range of polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of crude 3-methyl-1H-indazole HCl into separate, labeled test tubes.
-
To each tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixtures vigorously (e.g., using a vortex mixer) and observe the solubility. Record your observations.
-
-
Hot Solubility Testing:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes to the boiling point of the solvent.
-
Observe and record the solubility of the compound in the hot solvent. If the compound dissolves, this is a potential candidate solvent.
-
-
Crystallization Potential Assessment:
-
Allow the test tubes with dissolved compound to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal (if available).
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A significant amount of crystalline precipitate indicates a promising solvent.
-
Interpreting the Results of Solvent Screening
Based on the observations from the solvent screening, you can categorize the solvents:
-
Ideal Single Solvents: The compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms a good crystalline precipitate upon cooling. Alcohols like ethanol and isopropanol are often good starting points for hydrochloride salts.[6]
-
Solvents for "Good Solvent/Bad Solvent" Pairs: If no single solvent is ideal, a two-solvent system can be employed.[7][8]
-
A "good" solvent is one in which the compound is highly soluble, even at room temperature.
-
A "bad" (or anti-solvent) is one in which the compound is poorly soluble, even at elevated temperatures. The two solvents must be miscible.
-
Optimized Recrystallization Protocols for 3-Methyl-1H-Indazole HCl
Below are detailed protocols for single-solvent and two-solvent recrystallization methods.
Protocol 1: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable solvent is identified.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-methyl-1H-indazole HCl in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a saturated solution upon cooling.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Two-Solvent (Good Solvent/Bad Solvent) Recrystallization
This method is effective when no single solvent meets all the criteria for recrystallization.
Workflow Diagram:
Caption: Workflow for two-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-methyl-1H-indazole HCl in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash (with the "bad" solvent or a mixture of both cold solvents), and dry the crystals as described in the single-solvent protocol.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is too insoluble in the chosen solvent system. | Add more of the "good" solvent. Reheat to dissolve the oil and then cool again. Try a different solvent with a lower boiling point. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inner surface of the flask with a glass rod. Add a seed crystal. |
| Poor Recovery | The compound is too soluble in the cold solvent. Incomplete crystallization. Crystals were lost during transfer. | Ensure adequate cooling in an ice bath. Use a minimal amount of cold solvent for washing. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the dissolution step. Ensure the amount of charcoal is appropriate. |
Conclusion
The purification of 3-methyl-1H-indazole HCl by recrystallization is a highly effective method for achieving the stringent purity requirements of the pharmaceutical industry. The success of this technique is critically dependent on the rational selection of a suitable solvent system. By following the systematic solvent screening protocol and the detailed recrystallization procedures outlined in this application note, researchers can consistently obtain high-purity 3-methyl-1H-indazole HCl, a crucial step in the advancement of drug discovery and development programs.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 820804, 3-methyl-1H-indazole. [Link]
-
Wong, M. (n.d.). Recrystallization. University of California, Los Angeles. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ChemEd X. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. [Link]
-
University of South Alabama. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
-
Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. vet.mu.edu.iq [vet.mu.edu.iq]
- 3. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. rubingroup.org [rubingroup.org]
- 8. Home Page [chem.ualberta.ca]
Application Note: Accelerated Green Synthesis of 3-Methyl-1H-Indazole Analogs via Microwave Irradiation
Executive Summary
The 3-methyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Traditional thermal synthesis of these analogs often suffers from prolonged reaction times (12–24 hours), harsh conditions, and the formation of azine byproducts.
This Application Note details a high-efficiency, microwave-assisted protocol for synthesizing 3-methyl-1H-indazole derivatives from 2-fluoroacetophenones. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times to under 20 minutes while utilizing water as a green solvent, achieving yields >90% with high atom economy.
Scientific Foundation & Mechanism[1]
The Microwave Advantage: Dielectric Heating
Unlike conventional conductive heating, which relies on thermal transfer from the vessel walls, microwave irradiation (2.45 GHz) generates heat internally through dipolar polarization and ionic conduction .
-
Specific Effect: Polar solvents (water, ethanol) and reagents (hydrazine) align with the oscillating electric field. The molecular friction generated results in rapid, uniform heating.[1]
-
Superheating: Microwave reactors can safely maintain solvents above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate constant (
) according to the Arrhenius equation.
Reaction Mechanism
The synthesis proceeds via a one-pot, two-step cascade:
-
Condensation: Nucleophilic attack of hydrazine onto the carbonyl carbon of 2-fluoroacetophenone to form the hydrazone intermediate.
-
Cyclization (
): Intramolecular nucleophilic aromatic substitution where the amino group of the hydrazone displaces the fluorine atom. The presence of the methyl group (from acetophenone) at the C3 position sterically influences the conformation, often accelerating the cyclization compared to un-substituted aldehydes.
Pathway Visualization
Caption: Figure 1. Mechanistic pathway for the conversion of 2-fluoroacetophenone to 3-methyl-1H-indazole involving hydrazone formation and intramolecular nucleophilic aromatic substitution.
Experimental Protocol
Materials
-
Reagent A: 2-Fluoroacetophenone (1.0 equiv)
-
Reagent B: Hydrazine Hydrate (50–60% aqueous solution, 3.0 equiv)
-
Solvent: Deionized Water (Green method) or Ethanol (Standard method)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure control.
Standard Operating Procedure (SOP)
Step 1: Preparation
-
In a 10 mL microwave-transparent pressure vial, charge 2-fluoroacetophenone (1.0 mmol, 138 mg).
-
Add deionized water (3.0 mL). Note: The organic ketone may not fully dissolve initially; this is acceptable as the reaction is biphasic or forms an emulsion.
-
Add Hydrazine Hydrate (3.0 mmol, ~190 µL).
-
Expert Tip: Use a slight excess (3 equiv) to prevent the formation of the azine dimer (Ar-C=N-N=C-Ar), a common side product in stoichiometric conditions.
-
Step 2: Irradiation
-
Seal the vial with a PTFE-lined septa cap.
-
Program the microwave reactor with the following parameters:
-
Temperature: 140 °C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High (magnetic stir bar is essential for biphasic mixtures).
-
Step 3: Work-up & Purification
-
Cool the reaction vessel to <50 °C using compressed air (integrated in most reactors).
-
Observation: The product usually precipitates as a solid upon cooling.
-
Filter the crude solid using a Buchner funnel.
-
Wash with cold water (2 x 5 mL) to remove excess hydrazine and HF salts.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (8:2) to obtain pure white crystals.
Results & Discussion
Comparative Efficiency
The microwave protocol demonstrates a significant advantage over traditional reflux methods in terms of time and energy efficiency.[2]
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Solvent | Ethanol/Acetic Acid | Water (Neat) | Eco-friendly |
| Temperature | 78 °C | 140 °C | Faster Kinetics |
| Time | 16 – 24 Hours | 15 Minutes | 98% Time Savings |
| Yield | 65 – 75% | 92 – 96% | Higher Atom Economy |
| Purity (LCMS) | 85% (Azine impurities) | >98% | Cleaner Profile |
Library Synthesis Workflow
This protocol is robust enough for library generation. Substituents on the acetophenone ring (e.g., 4-Cl, 5-OMe) are well-tolerated.
Caption: Figure 2. High-throughput workflow for the generation of 3-methyl-1H-indazole libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Increase Temp to 160°C or add 1 eq of Acetic Acid. |
| Azine Formation | Hydrazine deficiency | Ensure Hydrazine is >2.5 equivalents. |
| Pressure Error | N2 gas evolution | Use a vessel with adequate headspace (fill volume <50%). |
| Oiling Out | Product melting point < reaction temp | Cool slowly; seed with crystal if available. |
Expert Insight: If using 2-chloroacetophenone instead of 2-fluoro, the reaction is slower due to the weaker leaving group ability of chlorine in
Safety Considerations
-
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. It is also unstable in pure form. Always use the hydrate (50-60% aq) and handle in a fume hood.
-
Pressure Hazards: The decomposition of hydrazine can generate nitrogen gas (
). Do not exceed the pressure limits of the microwave vial (typically 300 psi). -
Thermal Burns: Vials remain hot and pressurized immediately after the run. Allow the reactor to depressurize and cool to <50°C before opening.
References
-
Bouissane, L., et al. "Microwave-Assisted Synthesis of Indazoles." Journal of Heterocyclic Chemistry, vol. 47, no. 1, 2010.
-
Varma, R. S., & Ju, Y. "Aqueous Microwave Chemistry: Synthesis of Heterocycles."[3] Tetrahedron Letters, vol. 46, no. 36, 2005, pp. 6011-6014.[3]
-
Khandave, P., et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks, 2025.
-
Cerecetto, H., et al. "Efficient MW-Assisted Synthesis of Indazole Derivatives." Molecules, vol. 21, no.[4] 7, 2016.
-
Shaikh, M. H., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[5] RSC Advances, 2016.
Sources
- 1. jchr.org [jchr.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-1H-Indazole HCl in DMSO
Welcome to the technical support guide for 3-methyl-1H-indazole HCl. This document provides in-depth troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip researchers, scientists, and drug development professionals with the scientific principles and practical protocols needed to ensure experimental success and reproducibility.
Quick Start Troubleshooting
For immediate assistance, this section addresses the most common solubility problem.
Q: My 3-methyl-1H-indazole HCl powder is not dissolving or is forming a precipitate in 100% DMSO. What should I do?
A: This is a common issue arising from the specific chemistry of hydrochloride salts in aprotic solvents like DMSO. While DMSO is an excellent solvent for many organic molecules, HCl salts of weakly basic compounds can present challenges.[1]
Immediate Steps:
-
Gentle Warming: Warm the solution in a water bath to 37-40°C.[2] Do not exceed 40°C to avoid potential compound degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up powder aggregates and increase the dissolution rate.[3]
-
Vortexing: After warming or sonication, vortex the solution vigorously for 1-2 minutes.[3]
If these steps do not resolve the issue, proceed to the "Deep Dive Troubleshooting" section for more advanced strategies involving co-solvents or pH adjustment.
Deep Dive Troubleshooting: A-Q&A Guide
This section provides a detailed, question-and-answer-formatted guide to understanding and resolving complex solubility issues.
Q1: Why is my 3-methyl-1H-indazole HCl having trouble dissolving in DMSO, which is known as a "super solvent"?
A1: The issue lies in the interaction between the hydrochloride (HCl) salt and the aprotic nature of DMSO.[4][5] Here's the breakdown:
-
The Role of the HCl Salt: 3-methyl-1H-indazole is a weakly basic compound. It is converted into its hydrochloride salt to improve its stability and handling as a solid. In protic solvents (like water or ethanol), the HCl readily dissociates, and the solvent molecules form a "cage" around the protonated, charged indazole and the chloride ion, keeping them dissolved.
-
DMSO's Aprotic Nature: DMSO is a polar aprotic solvent.[4] It has a strong dipole moment, allowing it to dissolve many polar compounds, but it lacks acidic protons to readily donate. This makes it less effective at solvating the chloride ion (Cl-) compared to protic solvents. The result is an unfavorable equilibrium where the salt form may not fully dissociate, leading to poor solubility or precipitation.
-
pKa Considerations: Indazole itself is a weak base with a pKa of approximately 1.3.[6] In the aprotic environment of DMSO, the equilibrium can favor the less soluble, undissociated salt form.
Q2: I noticed my previously clear stock solution in DMSO is now cloudy after storage. What happened?
A2: The most likely culprit is water absorption. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8]
-
Mechanism of Precipitation: When DMSO absorbs water, the solvent properties change. The formation of a more structured hydrogen-bonding network between DMSO and water can decrease the solubility of lipophilic compounds.[8] This change can cause your compound to crash out of solution, especially after freeze-thaw cycles which further promote crystallization.[7][9] Even a small amount of water (e.g., 6% by volume) can be absorbed in just one hour in a standard lab environment, significantly impacting solubility.[8]
Q3: Can I use heat to dissolve the compound? What are the limits?
A3: Yes, gentle heating is a standard and effective technique. Increased thermal energy helps overcome the activation energy required for dissolution.
-
Recommended Protocol: Use a water bath set to a maximum of 40°C.[2] Higher temperatures risk thermal degradation of the compound. Many indazole derivatives are stable at elevated temperatures for short periods, often used in synthesis (e.g., 120°C in DMSO), but this is for reaction conditions, not storage or simple dissolution where stability over time is key.[10][11]
-
Best Practice: Combine gentle warming with mechanical agitation like vortexing or sonication for the best results.[3]
Q4: What is a co-solvent, and how can it help with my 3-methyl-1H-indazole HCl solution?
A4: A co-solvent is a secondary solvent added in a small quantity to the primary solvent to improve solubility. For dissolving HCl salts in DMSO, a polar protic co-solvent is often the solution.
-
Mechanism of Action: Adding a small amount of a protic solvent like sterile water or ethanol can dramatically improve solubility. The protic co-solvent provides the necessary protons to effectively solvate the chloride ions, thereby shifting the equilibrium towards the dissolved, dissociated state.
-
Recommended Co-solvents:
-
Sterile Water: A DMSO/water (90/10 v/v) mixture is a common and effective choice. Studies have shown that many compounds remain stable in this mixture during storage.[12]
-
Ethanol: Adding 5-10% ethanol can also be effective.
-
-
Important Note: When preparing a co-solvent system, always add the co-solvent to the DMSO before adding your compound powder.
Q5: If I use a co-solvent, will it affect my cell-based assays or other downstream experiments?
A5: This is a critical consideration. Both DMSO and co-solvents can be toxic to cells at higher concentrations.
-
Toxicity Limits: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and for sensitive primary cells, it should be well below 0.1%.[13] Ethanol is also cytotoxic, and its final concentration should typically be kept below 1%.
-
Vehicle Controls are Essential: You must include a "vehicle control" in your experiments. This control contains the exact same concentration of the DMSO/co-solvent mixture as your test samples but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent system.[14]
-
Serial Dilution: To minimize precipitation when diluting your stock into aqueous buffers for assays, perform a serial dilution. A stepwise dilution is recommended to avoid the compound precipitating out due to a rapid change in solvent polarity.[3][15]
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution using a Co-Solvent System
This protocol details the preparation of a 10 mM stock solution of 3-methyl-1H-indazole HCl (MW: 168.62 g/mol ) in a 90:10 DMSO:Water co-solvent system.
Materials:
-
3-methyl-1H-indazole HCl powder
-
Anhydrous, high-purity DMSO[3]
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Pre-handling: Gently tap the vial of the compound powder on a hard surface to ensure all material is at the bottom.[3]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 168.62 g/mol * (1000 mg / 1 g) = 1.69 mg
-
-
Weigh Compound: Carefully weigh out approximately 1.69 mg of the powder and transfer it to a sterile microcentrifuge tube.
-
Prepare Co-Solvent: In a separate tube, prepare the 90:10 DMSO:Water solvent by adding 100 µL of sterile water to 900 µL of anhydrous DMSO. Vortex to mix.
-
Dissolution: Add 1 mL of the prepared co-solvent to the tube containing the compound powder.
-
Agitation: Vortex the tube vigorously for 2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, followed by another vortexing step. Gentle warming to 37°C can be applied if necessary.[2][3]
-
Storage: Aliquot the clear stock solution into single-use volumes to minimize freeze-thaw cycles.[15] Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Data Summary: Solubility Comparison
The following table provides a qualitative comparison of solubility outcomes for a 10 mM solution of 3-methyl-1H-indazole HCl under different conditions.
| Solvent System | Method | Expected Outcome | Key Insight |
| 100% Anhydrous DMSO | Vortexing at RT | Often results in a fine suspension or incomplete dissolution. | Demonstrates the inherent difficulty of dissolving the HCl salt in a pure aprotic solvent. |
| 100% Anhydrous DMSO | Vortexing + Sonication + 37°C Warming | Improved solubility, but may still leave trace particulates. | Mechanical and thermal energy can aid dissolution but may not fully overcome the solvation issue. |
| 90:10 DMSO:Water (v/v) | Vortexing at RT | Clear, complete dissolution. | The protic nature of water effectively solvates the ions, leading to superior solubility.[8][12] |
Visual Guides: Workflows and Concepts
Troubleshooting Workflow Diagram
This diagram outlines a logical decision-making process for addressing solubility issues.
Caption: Solvation equilibrium in different solvent systems.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent altogether? A: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be used, but they often present similar challenges with HCl salts and can have higher toxicity. [1]Polar protic solvents like ethanol or methanol can also be used, but solubility might be lower than in DMSO-based systems. Always verify solvent compatibility with your experimental system.
Q: Is it better to convert the HCl salt to the free base before dissolving? A: For certain applications, especially in organic synthesis, converting the salt to the free base using a mild base (like triethylamine or DIPEA) can significantly improve solubility in less polar organic solvents like Dichloromethane (DCM). [16]However, for creating stock solutions for biological assays, this is often an unnecessary step that adds complexity and potential sources of contamination. The co-solvent approach is typically sufficient and more direct.
Q: How do I know if my compound has degraded in the DMSO solution? A: Visual inspection for color change is a first indicator. For definitive analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) would be required to assess the purity and integrity of the compound in solution over time.
Q: Why is it important to use anhydrous DMSO? A: Using anhydrous (dry) DMSO is critical for the initial preparation of stock solutions to prevent immediate solubility problems caused by water contamination. [8]As discussed, water alters the solvent properties of DMSO and is a primary cause of compound precipitation from stock solutions. [7]
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia.
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
-
Application Note and Protocol: Preparation of MAX-10181 Stock Solution in DMSO. Benchchem.
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
-
How do I make a stock solution of a substance in DMSO? ResearchGate.
-
Innovative Applications of DMSO.
-
Stability of screening compounds in wet DMSO. PubMed.
-
Compound Handling Instructions. MCE (MedChemExpress).
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
-
Dimethyl sulfoxide. American Chemical Society.
-
Making a stock solution for my drug using DMSO. Protocol Online.
-
Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem.
-
The difference between dissolving chemicals in DMSO or water? ResearchGate.
-
Problem with hydrochloride salt formation/isolation. Reddit.
-
Synthesis of indazole derivatives. ResearchGate.
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate.
-
3-METHYL-1H-INDAZOLE Chemical Properties,Uses,Production. ChemicalBook.
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
-
3-methyl-1H-indazole. PubChem.
-
DMSO. gChem.
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
-
3-Methyl-1H-indazole AldrichCPR. Sigma-Aldrich.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
-
Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate.
-
3-methyl-1H-indazol-5-amine. PubChem.
-
Problems with DMSO,Salt out! Protocol Online.
-
Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem.
-
How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. ziath.com [ziath.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in 3-Methyl-1H-Indazole Alkylation
The Core Challenge: The "Tautomer Trap"
Welcome to the technical guide for indazole alkylation. If you are working with 3-methyl-1H-indazole , you are likely encountering a mixture of regioisomers. The core issue lies in the annular tautomerism of the indazole ring.[1][2]
While the
- -Alkylation: Restores the fully aromatic benzenoid system (Thermodynamic Product).
- -Alkylation: Results in a quinoid-like structure (Kinetic Product), often favored by specific chelation or steric environments.
The "3-Methyl" Factor: Unlike a proton at C3, the methyl group at C3 introduces mild steric hindrance proximal to
Visualizing the Mechanism
The following diagram illustrates the decision pathways that dictate regio-selectivity.
Figure 1: Mechanistic pathway showing the divergence between thermodynamic (
Diagnostic FAQ: Which Isomer Do I Have?
Before optimizing, you must confirm your current ratio. Standard 1H NMR is often insufficient due to overlapping signals.
Q: How do I definitively distinguish
A: You cannot rely solely on chemical shift. You must use 2D NMR (NOESY/ROESY and HMBC) .
| Feature | ||
| HMBC Correlation | Alkyl | Alkyl |
| NOESY / ROESY | Alkyl | Alkyl |
| C-13 Shift (N-CH2) | Typically shielded (upstream) relative to | Typically deshielded (downstream) relative to |
| UV Spectra | Similar to parent indazole. | Often shows a bathochromic shift (red shift) due to quinoid character. |
Critical Note: Since you have a methyl group at C3, the NOE between the N-alkyl protons and the C3-Methyl protons is the "smoking gun" for the
isomer. If you see NOE between the alkyl group and the aromatic ring proton (H7), it is.
Troubleshooting & Optimization Protocols
Scenario A: "I need the N1 isomer, but I'm seeing 20-30% N2."
Root Cause: Incomplete thermodynamic equilibration or solvent effects stabilizing the
Optimized Protocol (N1-Dominant):
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1] Avoid DMF if selectivity is poor, as DMF can sometimes stabilize the specific transition states leading to mixtures.
-
Base: NaH (Sodium Hydride, 60% dispersion).[1]
-
Procedure:
-
Dissolve 3-methyl-1H-indazole (1.0 equiv) in THF at 0°C.
-
Add NaH (1.2 equiv) carefully. Crucial: Stir for 30–45 mins at room temperature (or even 50°C) before adding the electrophile. This ensures complete deprotonation and formation of the thermodynamic salt.
-
Cool back to 0°C (optional) and add Alkyl Halide (1.1 equiv).
-
Warm to RT.[1][4] If selectivity is still low, heat to reflux . Higher temperatures favor the thermodynamic product (
).[4]
-
Scenario B: "I need the N2 isomer (e.g., Pazopanib-like), but N1 is dominant."
Root Cause: The 3-methyl group sterically hinders
Optimized Protocol (N2-Enhanced): Option 1: Mitsunobu Reaction (Preferred for 3-substituted indazoles)
-
Reagents: Triphenylphosphine (
), DIAD or DEAD, and the corresponding Alcohol (R-OH) instead of alkyl halide. -
Solvent: THF or Toluene.
-
Mechanism: The steric bulk of the
adduct often directs attack to the more electron-rich (but less stable) , or the mechanism proceeds via a specific hydrogen-bonded transition state. -
Note: This often yields a ~1:1 or 1:2 (
: ) ratio, which is significantly better than base-mediated alkylation.
Option 2: The "Soft" Alkylation (DABCO/DMC) Specifically cited for 3-methyl-6-nitroindazole methylation.
-
Reagents: Dimethyl carbonate (DMC) as both solvent and reagent (or with DMF).
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or catalytic DBU.
-
Condition: Reflux.
-
Why: This proceeds via a kinetic pathway often favoring
due to the specific activation of the electrophile and the lack of a "naked" anion.
Troubleshooting Matrix
Use this decision tree to adjust your next experiment.
Figure 2: Rapid troubleshooting decision tree for reaction optimization.
References
-
BenchChem. Troubleshooting regioselectivity in indazole synthesis. (2025).[1][3][5] Retrieved from
-
Liting Dong, et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[6] WuXi Biology. Retrieved from
-
Keenan, M., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry (2021). Retrieved from
-
Doganc, F., & Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry (2024).[7] Retrieved from
-
BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (2025).[1][3][5] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for indazole ring closure
Technical Support Center: Indazole Ring Closure Optimization
Subject: Optimizing Reaction Temperature for Indazole Synthesis Ticket ID: IND-OPT-2026-T Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for indazole synthesis. As researchers, we often treat temperature as a static variable—set it to "reflux" and walk away. However, in indazole ring closure, temperature is the primary switch controlling the competition between kinetic trapping (often yielding the N2-isomer or open-chain intermediates) and thermodynamic stability (yielding the 1H-indazole).
This guide moves beyond standard protocols to address the why and how of thermal optimization, specifically for the three most common closure methodologies: Diazotization (Jacobson), Hydrazine Condensation, and Metal-Catalyzed Cross-Coupling.
Module 1: The Kinetic vs. Thermodynamic Balance
Q: I am observing a mixture of N1- and N2-alkylated indazoles. How does temperature influence this ratio?
A: The 1H-indazole (N1-substituted) is generally the thermodynamic product (more stable by ~2-4 kcal/mol due to benzenoid aromaticity retention), while the 2H-indazole (N2-substituted) is often the kinetic product.
-
Low Temperature (0°C – RT): Favors the kinetic pathway. In alkylation reactions, the N2 position is more nucleophilic. If you run the reaction cold and quench early, you trap the N2-isomer.
-
High Temperature (>80°C): Overcomes the activation energy barrier for the thermodynamic equilibration. If you are seeing N2 impurities, increasing the temperature (or reaction time) often drives the rearrangement to the N1-isomer via an intermolecular mechanism or specific tautomerization pathways.
Recommendation: If N1 selectivity is the goal, perform a "thermal soak" at the end of the reaction (e.g., 60–80°C for 1 hour) before quenching, provided your substrate is stable.
Module 2: Method-Specific Troubleshooting
Scenario A: Diazotization / Intramolecular Cyclization (Jacobson Type)
Context: Cyclization of N-substituted-o-toluidines via diazonium salts.
Q: My yield is low, and I see significant tarring. I kept the reaction at 0°C as per standard diazonium protocols.
A: This is a common misconception. While formation of the diazonium salt requires T < 5°C to prevent decomposition (loss of
-
The Fix: Use a Step-Wise Thermal Ramp .
-
Formation (T1): -5°C to 0°C. Add
slowly. Monitor starch-iodide paper.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Induction (T2): Stir at 0°C for 30 mins to ensure complete diazonium formation.
-
Closure (T3): Allow the vessel to warm to RT or heat to 40–50°C controlled.
-
Warning: If you heat too fast, the diazonium salt decomposes to the phenol or aryl halide before it can cyclize.
-
Scenario B: Palladium-Catalyzed C-N Coupling
Context: Intramolecular amination of o-halo-hydrazones or related precursors.
Q: The reaction stalls at 60% conversion. Increasing the temp to 140°C caused the catalyst to precipitate (palladium black).
A: You have hit the "Catalyst Death Valley." At 140°C, the rate of catalyst decomposition (aggregation of Pd(0)) exceeds the rate of the reductive elimination step required to close the ring.
-
The Fix:
-
Optimal Window: Target 100–110°C.
-
Ligand Choice: If 110°C is insufficient, do not increase T. Switch to a bulkier, electron-rich ligand (e.g., Xantphos or BrettPhos) which lowers the activation energy for the ring closure step, allowing the reaction to proceed at the safer 100°C limit.
-
Solvent Switch: Switch from DMF (boiling point 153°C) to Toluene (110°C) or 1,4-Dioxane (101°C) to utilize reflux as a natural temperature limiter.
-
Module 3: Visualization & Workflows
Figure 1: Thermal Optimization Decision Matrix
Caption: Decision tree for troubleshooting temperature-dependent failures in indazole synthesis.
Figure 2: The Thermal Danger Zone (Diazotization)
Caption: Mechanistic failure points where temperature mismanagement leads to explosion or side-products.
Module 4: Comparative Data & Protocols
Table 1: Temperature Ranges by Synthetic Strategy
| Method | Critical Step | Optimal Temp Range | Thermal Hazard | Reference |
| Jacobson (Diazotization) | Ring Closure | 0°C | High (Diazo decomp >10°C) | [1, 2] |
| Pd-Catalyzed (Buchwald) | Reductive Elimination | 80°C – 110°C | Moderate (Catalyst death) | [3] |
| Hydrazine Condensation | Dehydration | 78°C (EtOH Reflux) | Low | [4] |
| Davis-Beirut | N-N Bond Formation | 25°C – 60°C | Low (Alkaline stability) | [5] |
Standard Operating Protocol: Step-Wise Thermal Ramp (Diazotization)
Use this protocol to avoid "runaway" exotherms.
-
Preparation: Cool the reaction vessel to -5°C using an Acetone/Ice bath. Ensure internal probe monitoring (do not rely on bath temp).
-
Addition: Add nitrite source dropwise. Maintain internal T < 0°C.
-
Dwell: Stir at 0°C for 30–60 minutes. Analyze aliquot by LCMS (look for disappearance of amine).
-
The Ramp:
-
Remove ice bath.
-
Allow to warm to 10°C naturally (approx. 15 mins).
-
Set heating block to 25°C. Stir for 1 hour.
-
Checkpoint: If SM persists, raise to 40°C. Do not exceed 50°C without verifying diazonium stability via DSC (Differential Scanning Calorimetry).
-
References
-
Reactive Chemical Hazards of Diazonium Salts. Sheng, M. et al.[2] (2015).[2] Detailed safety parameters for handling diazonium intermediates. 2
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole. Organic Letters. (2020).[3][4][5] Discusses solvent and temperature effects on diazo-activation. 3[3][4][5][6][7][8][9][10][11]
-
Palladium-Catalyzed Synthesis of Indazole Derivatives. MDPI. (2020).[3][4][5] Optimization of Pd-catalyzed cross-coupling temperatures. 5[3][4][5][6][7][8][9][10][11]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation. Organic Chemistry Portal. (2014). Low-temperature condensation methods. 12
-
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem. (2025).[7] Comprehensive review of Jacobson and Davis-Beirut mechanisms. 13[3][4][5][6][7][8][9][10][11][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of 3-Methyl-1H-indazole HCl by Column Chromatography
Welcome to the technical support center for the purification of 3-methyl-1H-indazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during column chromatography.
Introduction
3-Methyl-1H-indazole and its hydrochloride salt are important intermediates in pharmaceutical synthesis.[1][2][3] The introduction of the polar HCl salt form presents unique challenges for purification via traditional normal-phase column chromatography due to its altered solubility and strong interaction with silica gel. This guide provides a structured approach to developing a robust purification strategy and troubleshooting common issues.
Frequently Asked Questions (FAQs) - Method Development
Q1: What are the biggest challenges when purifying 3-methyl-1H-indazole HCl on a silica gel column?
The primary challenge is the compound's highly polar and ionic nature. As an HCl salt, it can interact very strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to several problems:
-
Poor Elution: The compound may stick irreversibly to the column, resulting in very low or no recovery.
-
Significant Tailing: Strong acid-base interactions cause the compound to elute slowly and over a large volume of solvent, leading to broad, tailing peaks and poor separation from impurities.
-
On-Column Decomposition: The acidic environment of the silica gel can potentially degrade sensitive compounds, although 3-methyl-1H-indazole is generally stable.[4]
Q2: How do I select an appropriate stationary phase?
For a polar, basic compound like 3-methyl-1H-indazole HCl, you have a few strategic options for the stationary phase:
| Stationary Phase | Rationale & Use Case | Key Considerations |
| Standard Silica Gel | Most common and cost-effective. Best used after neutralizing the HCl salt or by using a mobile phase modifier. | Prone to strong interactions and tailing with the salt form.[5] |
| Deactivated/Neutral Silica Gel | Silica gel washed with a basic modifier (like triethylamine) to cap acidic silanol groups. | Reduces tailing by minimizing strong ionic interactions. This is a highly recommended approach if you must use the salt form directly.[6] |
| Alumina (Neutral or Basic) | An alternative polar stationary phase that can sometimes offer different selectivity compared to silica. | The Lewis acid sites on alumina can interact with the lone pairs on the indazole nitrogens. |
| Reversed-Phase Silica (C18) | A non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[7][8] | This is an excellent alternative if normal-phase fails. The HCl salt is often soluble in these more polar solvent systems. |
Q3: How should I develop a mobile phase (eluent) for purifying the HCl salt on silica gel?
Developing an effective mobile phase is critical. The goal is to find a solvent system that effectively competes with the stationary phase for interaction with your compound.
-
Start with a Standard System: A common starting point for many organic compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).[9] For 3-methyl-1H-indazole HCl, this system alone will likely be insufficient.
-
Introduce a Stronger Polar Solvent: Add a more polar solvent like Methanol (MeOH) or Isopropanol (IPA) to the Ethyl Acetate. A typical starting blend might be 10-20% Ethyl Acetate in Hexane, with 1-5% Methanol added.
-
Add a Basic Modifier: This is the most crucial step for the HCl salt. To disrupt the strong interaction with silica and improve peak shape, add a small amount of a basic modifier.
-
Triethylamine (TEA): Typically added at 0.5-2% (v/v). TEA is volatile and can be easily removed during solvent evaporation.[6]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution and added to the mobile phase to achieve a final concentration of ~0.5-1%.
-
Recommended TLC Screening System: Start by screening solvent systems using Thin Layer Chromatography (TLC). A good target Rf (retardation factor) for column chromatography is between 0.2 and 0.4.[6] A promising starting system to test is Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 95 : 4.5 : 0.5 ratio .
Q4: Should I purify the free base or the HCl salt?
Purifying the free base is almost always easier on standard silica gel. If your experimental workflow allows, neutralizing the HCl salt to the free base before chromatography is the recommended path.
-
To convert to the free base: Dissolve the HCl salt in a suitable solvent (e.g., DCM or Ethyl Acetate). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, dry it with a drying agent (like Na₂SO₄ or MgSO₄), and concentrate it. The resulting crude free base can then be purified using a less polar solvent system (e.g., Hexane/Ethyl Acetate).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My compound is not eluting from the column.
| Potential Cause | Recommended Solution |
| Eluent is not polar enough. | The solvent system lacks the strength to displace the highly polar HCl salt from the silica. Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[5] For example, start with 2% MeOH in DCM and slowly increase to 10% or even 20% MeOH. |
| Strong ionic interaction with silica. | The protonated indazole is binding tightly to the acidic silanol groups. Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your mobile phase to disrupt this interaction.[6] |
| Compound crashed out on the column. | The compound may have low solubility in the initial, less polar mobile phase used for loading. This can create a blockage.[10] In this case, you may need to unload the column and re-attempt purification after ensuring the compound is fully soluble in the loading solvent. Consider using a "dry loading" technique.[11] |
Problem 2: The separation between my product and impurities is poor.
| Potential Cause | Recommended Solution |
| Poor column packing. | Air pockets or channels in the silica bed can lead to an uneven solvent front and band broadening.[12] Ensure the column is packed uniformly as a slurry and is never allowed to run dry. |
| Incorrect solvent system. | The chosen eluent may move the desired compound and impurities at similar rates. Re-screen different solvent systems using TLC. Try replacing DCM with Ethyl Acetate or vice-versa to alter selectivity.[9] |
| Column is overloaded. | Too much crude material was loaded onto the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample for effective separation. |
| Sample was loaded in too much solvent. | Loading the sample in a large volume of solvent, especially a strong one, will cause the initial band to be very broad. Dissolve the sample in the minimum amount of solvent possible for loading. |
Problem 3: I am getting very low recovery of my compound.
| Potential Cause | Recommended Solution |
| Irreversible adsorption. | As mentioned, the compound may be permanently stuck to the silica. Using a basic modifier is the primary solution.[6] |
| Compound decomposition. | While 3-methyl-1H-indazole is generally stable, prolonged exposure to acidic silica could potentially cause degradation for some derivatives.[4] Test compound stability on a small amount of silica before committing to a large-scale column. |
| Fractions are too dilute. | The compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a wider range of fractions and re-analyzing by TLC.[10] |
Experimental Protocols & Workflows
Protocol 1: Purification via Free Base on Silica Gel
This is the most recommended method for its simplicity and effectiveness.
-
Neutralization: Dissolve the crude 3-methyl-1H-indazole HCl in Dichloromethane (DCM). Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction & Drying: Separate the layers. Extract the aqueous layer one more time with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent System Development: Using TLC, find a suitable eluent. A good starting point is Hexane/Ethyl Acetate. A system of 70:30 Hexane:Ethyl Acetate often works well for the free base.
-
Column Chromatography:
-
Pack a column with silica gel using the chosen eluent.
-
Concentrate the dried organic layer to obtain the crude free base as an oil or solid.
-
Dissolve the crude material in a minimal amount of DCM and load it onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[11] Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagram: Decision-Making for Purification
The following diagram outlines the logical steps for choosing a purification strategy.
Caption: Decision workflow for purifying 3-methyl-1H-indazole HCl.
Troubleshooting Flowchart
This diagram provides a systematic approach to diagnosing issues during chromatography.
Caption: Systematic troubleshooting guide for column chromatography issues.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 820804, 3-methyl-1H-indazole. [Link]
-
ChemBK. (2024, April 9). Methyl 1H-indazole-3-carb.... [Link]
-
PubChemLite. 3-methyl-1h-indazole (C8H8N2). [Link]
- Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Google Patents. (2013, January 30). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
-
Patsnap. (2018, April 3). Synthetic process of 3-methyl-1h-indazole. [Link]
Sources
- 1. 3-METHYL-1H-INDAZOLE | 3176-62-3 [chemicalbook.com]
- 2. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. waters.com [waters.com]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Chromatography [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
stability of 3-methyl-1H-indazole hydrochloride in aqueous solution
Topic: Stability & Handling in Aqueous Solution
Document ID: TS-IND-003-HCL | Version: 2.1 | Last Updated: 2026-02-18[1]
Part 1: Emergency Triage (Read This First)
Issue: "I dissolved the compound in water, but it precipitated when I added it to my cell culture media/buffer."
Diagnosis: This is likely not a chemical stability issue (degradation).[1] It is a solubility physics issue caused by pH-dependent deprotonation.
The Mechanism: 3-Methyl-1H-indazole hydrochloride is the salt form.[1] In pure water, it dissociates into the protonated cation and chloride ions, creating an acidic solution where the compound is soluble.
When you add the acidic stock to a neutral buffer, the pH rises above the pKa. The proton is stripped from the indazole ring, converting the soluble cation into the neutral free base . The free base of 3-methyl-1H-indazole has very low aqueous solubility. If your final concentration exceeds this intrinsic solubility limit (often <100 µM), it crashes out.
Immediate Action:
-
Do not filter: You will remove the drug.[1]
-
Check Concentration: If working >100 µM, you must use a co-solvent (DMSO) or maintain an acidic vehicle if the assay permits.[1]
-
Acidify (If applicable): Dropping pH < 4 will resolubilize the precipitate, confirming it is the compound and not a degradation product.[1]
Part 2: Stability & Solubility Data
Physicochemical Profile[1][2][3]
| Parameter | Value/Condition | Notes |
| Compound | 3-Methyl-1H-indazole HCl | Salt form |
| MW | 168.62 g/mol (HCl salt) | Free base is 132.16 g/mol |
| Aqueous Solubility (pH < 2) | High (> 50 mM) | Stable as the cation.[1] |
| Aqueous Solubility (pH 7.4) | Very Low (< 100 µM est.)[1] | Exists as neutral free base.[1] |
| Hydrolytic Stability | Excellent | Indazole ring is resistant to hydrolysis.[1] |
| Photostability | Moderate | Absorbance in UV range; protect from direct light.[1] |
| Oxidative Stability | Good | Resistant to mild oxidants; stable in air.[1] |
Storage Recommendations
-
Solid State: -20°C, desiccated. Stable for >2 years. Hygroscopic; allow vial to reach room temperature before opening to prevent water condensation.
-
Aqueous Stock (Acidic): 4°C for 1 week; -20°C for 1 month.[1]
-
DMSO Stock: -20°C for >6 months.[1] Avoid freeze-thaw cycles >5 times.
Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock that does not precipitate upon dilution.
Materials:
-
3-Methyl-1H-indazole HCl (Solid)
-
DMSO (Cell culture grade) or 0.1 M HCl (for aqueous stock)[1]
-
Vortex mixer[1]
Workflow:
-
Primary Stock (Organic): Dissolve solid in 100% DMSO to reach 10-50 mM. This is the preferred method for biological assays.
-
Secondary Dilution (The "Sandwich" Technique):
-
Do not add DMSO stock directly to static media.[1]
-
Pipette the DMSO stock into the center of a vortexing tube of media.
-
Why? Rapid dispersion prevents local high-concentration "hotspots" where the free base would precipitate immediately.
-
Protocol B: Analytical Verification (HPLC)
Objective: Distinguish between degradation and precipitation.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation/solubility)[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Indazole core absorbance).[1]
Interpretation:
-
Single Peak: Compound is stable.[1]
-
New Peaks (RRT < 0.5): Hydrolysis/Polar degradation (Rare).[1]
-
Loss of Area (No new peaks): Precipitation occurred in the injector/vial (Check sample solvent pH).
Part 4: Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Tree
Use this workflow to determine why your solution is cloudy or inconsistent.
Caption: Diagnostic logic to distinguish between pH-mediated precipitation (common) and chemical degradation (rare).
Diagram 2: Molecular Species vs. pH
Understanding the dominant species in your tube.
Caption: The shift from soluble cation to insoluble free base occurs immediately upon neutralization.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I autoclave the aqueous stock solution? A: No. While the indazole ring is thermally stable, HCl salts can hydrolyze or degrade under high pressure/temperature in the presence of trace metal impurities often found in water. Use 0.22 µm filtration (PES or PVDF membranes) for sterilization.
Q2: Why does the Safety Data Sheet (SDS) say "Incompatible with strong oxidizing agents"? A: The nitrogen atoms in the indazole ring are susceptible to N-oxidation under harsh conditions (e.g., concentrated peroxide or bleach). However, under standard cell culture conditions (ambient oxygen), the compound is stable.
Q3: I see a yellow tint in my older stock solution. Is it safe to use? A: A slight yellowing often indicates trace photo-oxidation or formation of azo-dimers, common in nitrogen heterocycles exposed to light.[1]
-
Test: Run the HPLC protocol above.
-
Rule of Thumb: If purity is >98%, it is likely safe for general screening. For GLP/Tox studies, discard and prepare fresh.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820804, 3-Methyl-1H-indazole.[1] Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley. (Foundational text on Indazole ring stability and tautomerism).
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Guideline for defining stress testing protocols).
Sources
Technical Support Center: Navigating Salt Formation for 3-Methyl-1H-Indazole
Welcome to the dedicated technical support center for resolving challenges associated with the salt formation of 3-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile scaffold and encountering obstacles in obtaining suitable, crystalline salt forms. This guide provides in-depth, evidence-based troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to facilitate your drug development process.
Understanding the Molecule: Physicochemical Properties of 3-Methyl-1H-Indazole
A thorough understanding of the physicochemical properties of 3-methyl-1H-indazole is the foundation for successful salt formation.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted XLogP3 | 2.0 | [1] |
| pKa (Indazole) | Basic pKa ≈ 1.31, Acidic pKa ≈ 13.86 | [3] |
| Hydrogen Bonding | 1 Donor, 1 Acceptor |
The indazole core possesses both a weakly basic nitrogen (N2) and a weakly acidic N-H proton. For salt formation with an acidic counter-ion, the protonation of the N2 nitrogen is the key interaction. The pKa of the parent indazole at approximately 1.31 indicates that 3-methyl-1H-indazole is a very weak base.[3] This is a critical factor to consider when selecting an appropriate counter-ion.
Frequently Asked Questions (FAQs)
Q1: Why am I struggling to form a stable salt with 3-methyl-1H-indazole?
The primary reason is the low basicity of the indazole ring system.[3] For a stable salt to form, a significant proton transfer from the acidic counter-ion to the basic 3-methyl-1H-indazole must occur. According to the "pKa rule," a difference of at least 2 to 3 pKa units between the base and the acid is generally required for robust salt formation.[4] Given the estimated low pKa of 3-methyl-1H-indazole, you will likely need a strong acid as a counter-ion.
Q2: What are the most promising counter-ions to try?
Based on the need for a large pKa difference, strong acids are the most promising candidates. Consider the following:
-
Strong Mineral Acids: Hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid, and phosphoric acid.
-
Strong Organic Acids: Methanesulfonic acid (mesylate), p-toluenesulfonic acid (tosylate), and benzenesulfonic acid (besylate).
A recent study on a related N1-alkyl indazole derivative demonstrated successful crystallization using p-toluenesulfonic acid (pTSA), highlighting the utility of strong sulfonic acids.
Q3: I've added a strong acid, but I'm getting an oil or a non-crystalline solid. What should I do?
This is a common issue, particularly when the freebase form is highly soluble in the chosen solvent system. The high solubility can make it difficult for the salt to precipitate in a crystalline form. Here are some troubleshooting steps:
-
Solvent Selection: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. Anti-solvent crystallization is often an effective technique.[5]
-
Control Supersaturation: Avoid rapid precipitation by slowly adding the anti-solvent or by slowly cooling the solution.
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.
-
Slurry Experiments: Stirring a suspension of the amorphous material in a solvent where it has partial solubility can sometimes lead to the crystallization of a more stable form over time.
Q4: How can I confirm that I have actually formed a salt and not just a co-crystal or a physical mixture?
Several analytical techniques should be used in combination to unequivocally confirm salt formation:[6]
-
X-Ray Powder Diffraction (XRPD): A new, unique diffraction pattern for the salt compared to the starting materials is a strong indicator of a new crystalline form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can show a significant downfield shift of the protons near the protonated nitrogen, indicating salt formation. Solid-state NMR can also be very informative.
-
Thermal Analysis (DSC/TGA): A new, sharp melting point for the salt that is different from the freebase and the counter-ion is indicative of a new entity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly those associated with the N-H and C=N bonds of the indazole ring, can provide evidence of protonation.
Q5: My salt appears crystalline, but it's not stable and converts back to the freebase. What is happening?
This phenomenon is known as disproportionation . It is particularly common for salts of weak bases, where the salt can dissociate back to the freebase and the free acid in the presence of moisture or in certain solvent systems. To mitigate this:
-
Ensure a Sufficient pKa Difference: As mentioned, a larger pKa difference between your compound and the counter-ion will lead to a more stable salt.
-
Control Humidity: Store the salt under dry conditions.
-
Formulation Considerations: Be mindful of excipients in a formulation, as some can create a microenvironment that promotes disproportionation.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues.
Scenario 1: No Precipitation or Crystallization Observed
"I've mixed 3-methyl-1H-indazole with a counter-ion in a solvent, but nothing crashes out, even after cooling."
This is often due to high solubility of both the freebase and the resulting salt in the chosen solvent.
Workflow for Inducing Crystallization:
A decision-making workflow for inducing crystallization when high solubility is an issue.
Troubleshooting Steps:
-
Solvent Evaporation: Slowly evaporate the solvent. This will increase the concentration and may lead to the formation of an amorphous solid or oil. This material can then be used in slurry experiments.
-
Anti-Solvent Addition: To a solution of your compound and counter-ion in a good solvent, slowly add an anti-solvent (a solvent in which the salt is poorly soluble). This should be done dropwise and with vigorous stirring to avoid the formation of an oil.
-
Slurry Experiments: If you obtain an amorphous solid or an oil, suspend it in a solvent where it has minimal solubility and stir for an extended period (days to weeks). This can promote the nucleation and growth of a crystalline form.
Scenario 2: Formation of an Oil or Amorphous Solid
"I'm getting a sticky precipitate or a fine powder with no defined XRPD pattern."
This indicates that while an interaction between the freebase and the counter-ion is occurring, the conditions are not suitable for ordered crystal lattice formation.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical. A systematic screen of different solvents and solvent/anti-solvent combinations is recommended. High-throughput screening methods can be beneficial here.
-
Temperature Control: Experiment with different crystallization temperatures. Slower cooling rates generally favor the formation of higher quality crystals.
-
pH Adjustment: For aqueous or partially aqueous systems, carefully adjusting the pH can influence the degree of ionization and solubility, which can be leveraged to promote crystallization.[5]
Scenario 3: Poor Crystal Quality or Polymorphism
"I have crystals, but they are very small, needle-like, or I suspect I have a mixture of different crystal forms."
Troubleshooting Steps:
-
Recrystallization: This is the most common method to improve crystal quality. Dissolve the solid in a minimal amount of a suitable hot solvent and allow it to cool slowly.
-
Vapor Diffusion: This technique can yield high-quality single crystals suitable for X-ray crystallography. A solution of the salt is placed in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, inducing crystallization.
-
Polymorph Screening: Systematically crystallize the salt from a wide range of solvents and conditions to identify different polymorphic forms. Each polymorph will have a unique XRPD pattern and may have different physicochemical properties.
Detailed Experimental Protocols
Protocol 1: Small-Scale Salt Screening
This protocol is designed for the initial screening of multiple counter-ions using a small amount of 3-methyl-1H-indazole.
Materials:
-
3-methyl-1H-indazole
-
A selection of acidic counter-ions (e.g., HCl in isopropanol, methanesulfonic acid, p-toluenesulfonic acid monohydrate)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)
-
Small glass vials (e.g., 2 mL) with screw caps
-
Magnetic stir plate and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-methyl-1H-indazole in a suitable solvent (e.g., 100 mg/mL in isopropanol).
-
Dispensing: To each vial, add a specific volume of the 3-methyl-1H-indazole stock solution (e.g., 132 µL for approximately 13.2 mg, 0.1 mmol).
-
Counter-ion Addition: Add a stoichiometric amount (1 equivalent) of each counter-ion to the respective vials. For liquid acid solutions, this can be added directly. For solid acids, they can be added as a solid or as a solution in a suitable solvent.
-
Incubation and Observation:
-
Stir the vials at room temperature for several hours.
-
Visually inspect for any precipitation.
-
If no solid forms, slowly add an anti-solvent (e.g., toluene or heptane) dropwise until turbidity is observed.
-
Alternatively, the clear solutions can be subjected to slow solvent evaporation.
-
-
Solid Isolation and Analysis:
-
If a solid precipitates, isolate it by centrifugation or filtration.
-
Wash the solid with a small amount of the anti-solvent.
-
Dry the solid under vacuum.
-
Analyze the solid by XRPD to determine if a new crystalline form has been produced.
-
Salt Formation Screening Workflow:
A step-by-step workflow for conducting a small-scale salt screening experiment.
Protocol 2: Characterization of a Potential Salt Form
Once a promising crystalline solid is obtained, a more thorough characterization is necessary.
1. X-Ray Powder Diffraction (XRPD):
-
Purpose: To confirm the crystallinity and identify the unique crystal lattice of the new solid.
-
Procedure: A small amount of the dried solid is gently packed into the sample holder. The sample is then scanned over a range of 2θ angles (e.g., 2° to 40°).
-
Interpretation: A new diffraction pattern, distinct from the starting materials, indicates the formation of a new crystalline phase.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and assess the thermal stability of the salt.
-
Procedure: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A single, sharp endotherm is indicative of the melting of a pure crystalline compound. The melting point should be different from that of the freebase and the counter-ion.
3. ¹H NMR Spectroscopy:
-
Purpose: To provide evidence of proton transfer.
-
Procedure: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Interpretation: Look for a downfield shift of the aromatic protons of the indazole ring, particularly those closest to the N2 nitrogen, compared to the freebase spectrum. The N-H proton may also be observable and shifted.
4. Solubility Determination:
-
Purpose: To quantify the improvement in aqueous solubility, a common goal of salt formation.
-
Procedure: The shake-flask method is the gold standard. An excess of the salt is added to water or a buffer of a specific pH in a sealed vial. The vial is then shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
-
Interpretation: Compare the solubility of the salt to that of the freebase to determine the extent of solubility enhancement.
References
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. [Link]
-
PubChem. (n.d.). 3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
- Kumar, A., & Sharma, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
- Gould, P. L. (2000). Salt selection for basic drugs. International journal of pharmaceutics, 198(2), 239-247.
- Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Kumar, L., & Singh, S. (2013).
- Brittain, H. G. (2009). Developing an appropriate salt form for an active pharmaceutical ingredient. Pharmaceutical technology, 33(12), 44-48.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Newman, A. W., & Wenslow, R. M. (2016). Strategy for the prediction and selection of drug substance salt forms. Journal of pharmaceutical sciences, 105(9), 2465-2476.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
- Viertel, T. M., & Ortwine, D. F. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 896329.
- Metherall, J., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763.
- Jones, H. P., Davey, R. J., & Cox, B. G. (2005). Crystallization of a salt of a weak organic acid and base: Solubility relations, supersaturation control and polymorphic behavior. The Journal of Physical Chemistry B, 109(11), 5273-5278.
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3-Methyl-1H-Indazole Hydrochloride
Executive Summary
3-Methyl-1H-indazole hydrochloride serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., analogues of Axitinib) and non-steroidal anti-inflammatory drugs.
This guide provides a comparative technical analysis of the hydrochloride salt form against its free base alternative. For drug development professionals, distinguishing these forms via 1H NMR is pivotal for validating salt formation during scale-up and ensuring solubility profiles. The analysis focuses on the deshielding effects of N2-protonation and solvent-dependent exchange phenomena .
Structural Dynamics & Protonation Mechanics
To accurately interpret the NMR spectrum, one must understand the cation species generated upon acidification.
The Protonation Event
In its free base form, 3-methyl-1H-indazole exists in a tautomeric equilibrium, predominantly favoring the 1H-tautomer over the 2H-tautomer.
-
Free Base: The nitrogen at position 2 (N2) possesses a lone pair and acts as the basic center.
-
Hydrochloride Salt: Protonation occurs at N2, resulting in a 1,2-dihydroindazolium cation . This introduces a positive charge delocalized across the pyrazole ring, significantly altering the magnetic environment of the aromatic protons.
Mechanistic Visualization
The following diagram illustrates the transition from free base to the hydrochloride salt and the resulting impact on chemical shifts.
Figure 1: Mechanistic pathway of salt formation. The positive charge on the indazolium ring pulls electron density, deshielding ring protons.
Comparative Analysis: HCl Salt vs. Alternatives
This section objectively compares the spectral performance of the HCl salt against the Free Base and analyzes solvent interactions.
A. HCl Salt vs. Free Base (in DMSO-d₆)
The primary indicator of successful salt formation is the downfield shift (movement to higher ppm) of the aromatic signals due to the electron-withdrawing nature of the cationic ring.
| Feature | Free Base (3-Methyl-1H-indazole) | Hydrochloride Salt (Product) | Shift Difference (Δδ) | Mechanistic Cause |
| Methyl Group (-CH₃) | ~2.50 ppm (Singlet) | ~2.55 - 2.65 ppm (Singlet) | +0.10 ppm | Slight inductive deshielding from the cationic ring. |
| Aromatic Ring (H4-H7) | 7.00 - 7.70 ppm | 7.20 - 8.00 ppm | +0.2 - 0.4 ppm | Major Diagnostic: Positive charge reduces electron density on the benzene ring. |
| NH Protons | ~12.6 ppm (Broad, 1H) | 10.0 - 14.0 ppm (Very Broad, 2H) | N/A | Salt form contains two exchangeable N-H protons (N1-H and N2-H⁺). |
B. Solvent Alternatives: DMSO-d₆ vs. Methanol-d₄
Choice of solvent drastically alters the visibility of the nitrogen-bound protons.
-
DMSO-d₆ (Recommended): A polar aprotic solvent that slows proton exchange. It allows for the observation of the acidic NH protons, confirming the cationic nature.
-
Methanol-d₄ (CD₃OD): A polar protic solvent. It causes rapid deuterium exchange (
).-
Result: The NH peaks disappear completely. This is useful for simplifying the aromatic region but fails to show the salt proton directly.
-
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and prevent common artifacts such as concentration-dependent shifting.
Reagents & Equipment[1][2]
-
Analyte: this compound (>98% purity).
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
-
Instrument: 400 MHz or higher NMR Spectrometer.
Step-by-Step Workflow
-
Massing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.
-
Why: High concentration (>20mg) can cause stacking effects, shifting aromatic peaks upfield. Low concentration (<5mg) results in poor signal-to-noise for the NH protons.
-
-
Solvation: Add 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear.
-
Check: If the salt does not dissolve, mild sonication (30°C) is permissible. Avoid high heat to prevent H/D exchange with atmospheric moisture.
-
-
Acquisition:
-
Pulse Sequence: Standard proton (zg30 or equivalent).
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis).
-
-
Processing: Phase correct manually. Reference the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
Analysis Decision Tree
Figure 2: Step-by-step logic for validating the hydrochloride salt form.
Detailed Signal Assignment Table
The following assignments are based on a 400 MHz spectrum in DMSO-d₆, referenced to TMS at 0.00 ppm.
| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Notes |
| TMS | Ref | 0.00 | Singlet | - | - | Internal Standard |
| -CH₃ | Alkyl | 2.58 | Singlet | 3H | - | May overlap with solvent residual (2.50) |
| H-5 | Arom | 7.20 - 7.30 | Triplet/Multiplet | 1H | ~7-8 Hz | Pseudo-triplet |
| H-6 | Arom | 7.45 - 7.55 | Triplet/Multiplet | 1H | ~7-8 Hz | Pseudo-triplet |
| H-7 | Arom | 7.60 - 7.70 | Doublet | 1H | ~8 Hz | Adjacent to N1 |
| H-4 | Arom | 7.85 - 7.95 | Doublet | 1H | ~8 Hz | Deshielded by proximity to C3 |
| N-H | Exch | 10.0 - 14.0 | Broad Hump | 2H | - | Includes N1-H and N2-H⁺.[1] Often invisible if water is present. |
Note: Exact shifts may vary by ±0.05 ppm depending on concentration and temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 820804, 3-Methyl-1H-indazole. Retrieved from [Link]
-
Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.[2] Retrieved from [Link][2]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1H-Indazole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] By comparing its fragmentation behavior to the parent 1H-indazole, this document offers valuable insights for structural elucidation and isomer differentiation.
Introduction to the Mass Spectrometry of Indazoles
Indazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Mass spectrometry is an indispensable tool for the characterization of these compounds, providing information on molecular weight and structural features through the analysis of fragmentation patterns.[3] Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, generating a reproducible "fingerprint" mass spectrum that is highly valuable for compound identification.[4] The fragmentation of N-heterocyclic compounds is often driven by the stability of the aromatic system and the nature of its substituents.
Electron Ionization Fragmentation Pattern of 3-Methyl-1H-Indazole
The mass spectrum of 3-methyl-1H-indazole is characterized by a prominent molecular ion peak and a few key fragment ions that provide significant structural information. The molecular formula of 3-methyl-1H-indazole is C₈H₈N₂, with a molecular weight of approximately 132.16 g/mol .[5]
The electron ionization mass spectrum of 3-methyl-1H-indazole is dominated by the molecular ion (M⁺˙) at m/z 132, which is typically the base peak.[5] The most significant fragment ions are observed at m/z 131 and m/z 104.[5]
Proposed Fragmentation Pathways
The formation of the major fragment ions can be rationalized through established fragmentation mechanisms for aromatic and N-heterocyclic compounds.
Formation of the [M-H]⁺ Ion (m/z 131): The ion at m/z 131 is formed by the loss of a hydrogen radical (H•) from the molecular ion. This is a common fragmentation pathway for compounds with a methyl group attached to an aromatic ring. The loss of a hydrogen atom from the methyl group leads to the formation of a stable, resonance-stabilized azirinotropylium-like cation.
Formation of the [M-HCN]⁺˙ Ion (m/z 105) and subsequent fragmentation (m/z 104): A characteristic fragmentation of indazole and its derivatives involves the expulsion of a neutral molecule of hydrogen cyanide (HCN). This results in the formation of an ion at m/z 105. Subsequent loss of a hydrogen radical from this ion leads to the stable fragment at m/z 104.
Comparative Analysis: 3-Methyl-1H-Indazole vs. 1H-Indazole
To better understand the influence of the 3-methyl group on the fragmentation pattern, a comparison with the parent compound, 1H-indazole, is instructive. The mass spectrum of 1H-indazole (C₇H₆N₂, MW = 118.14 g/mol ) also shows a prominent molecular ion peak at m/z 118.
| m/z | Proposed Ion Structure | Compound | Notes |
| 132 | [C₈H₈N₂]⁺˙ (Molecular Ion) | 3-Methyl-1H-indazole | Typically the base peak.[5] |
| 131 | [C₈H₇N₂]⁺ | 3-Methyl-1H-indazole | Loss of a hydrogen radical (H•) from the methyl group.[5] |
| 104 | [C₇H₆N]⁺ | 3-Methyl-1H-indazole | Resulting from the loss of HCN followed by the loss of H•.[5] |
| 118 | [C₇H₆N₂]⁺˙ (Molecular Ion) | 1H-Indazole | Prominent molecular ion. |
| 91 | [C₆H₅N]⁺˙ | 1H-Indazole | Loss of HCN from the molecular ion. |
| 64 | [C₅H₄]⁺˙ | 1H-Indazole | Further fragmentation of the [M-HCN]⁺˙ ion. |
The presence of the methyl group in 3-methyl-1H-indazole introduces the characteristic loss of a hydrogen radical to form the abundant [M-H]⁺ ion at m/z 131, a feature not prominent in the mass spectrum of 1H-indazole. The subsequent fragmentation pathway involving the loss of HCN is common to both molecules, although the resulting fragment ions differ in mass by 14 Da, corresponding to the mass of the methyl group.
Visualizing the Fragmentation Pathways
The proposed fragmentation pathways for 3-methyl-1H-indazole can be visualized using the following diagrams:
Caption: Proposed EI fragmentation of 3-methyl-1H-indazole.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard operating procedure for acquiring the electron ionization mass spectrum of 3-methyl-1H-indazole.
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of 3-methyl-1H-indazole in a volatile organic solvent such as methanol or dichloromethane (1 mL).
- Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.
2. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
- Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
3. GC-MS Parameters:
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 20 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 µL with a split ratio of 50:1.
4. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
5. Data Acquisition and Analysis:
- Acquire the data in full scan mode.
- Identify the peak corresponding to 3-methyl-1H-indazole in the total ion chromatogram.
- Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
SamplePrep [label="Sample Preparation"];
GC_Injection [label="GC Injection"];
GC_Separation [label="GC Separation"];
Ionization [label="EI Ionization (70 eV)"];
Mass_Analysis [label="Mass Analysis (Quadrupole)"];
Detection [label="Detection"];
Data_Processing [label="Data Processing & Analysis"];
SamplePrep -> GC_Injection;
GC_Injection -> GC_Separation;
GC_Separation -> Ionization;
Ionization -> Mass_Analysis;
Mass_Analysis -> Detection;
Detection -> Data_Processing;
}
Caption: Workflow for GC-MS analysis of 3-methyl-1H-indazole.
Conclusion
The electron ionization mass spectrum of 3-methyl-1H-indazole is distinguished by a stable molecular ion and characteristic fragment ions at m/z 131 and 104. The formation of these ions can be rationalized by the loss of a hydrogen radical from the methyl group and the expulsion of hydrogen cyanide from the indazole ring system. Comparison with the fragmentation pattern of 1H-indazole highlights the diagnostic value of the [M-H]⁺ ion for identifying 3-methyl substitution. This guide provides a foundational understanding for researchers utilizing mass spectrometry for the structural characterization of substituted indazoles.
References
-
PubChem. 3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
NIST WebBook. 1H-Indazole. National Institute of Standards and Technology. [Link]
-
Chemguide. The origin of fragmentation patterns. [Link]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. [Link]
-
NIST WebBook. Welcome to the NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubChem. 3-methyl-1H-indazole. [Link]
-
NIST WebBook. Indole, 3-methyl-. [Link]
-
NIST WebBook. 1H-Indazole. [Link]
-
MSU Chemistry. EI-MassSpectra of Assorted Organic Compounds. [Link]
Sources
comparing bioactivity of 3-methyl vs 3-ethyl indazole derivatives
Technical Guide: Comparative Bioactivity of 3-Methyl vs. 3-Ethyl Indazole Derivatives
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for multiple FDA-approved therapeutics (e.g., Pazopanib, Axitinib, Lonidamine).[1] Modifications at the C3 position are critical for tuning potency, selectivity, and physicochemical properties. This guide analyzes the Structure-Activity Relationship (SAR) differences between 3-methyl and 3-ethyl substituted indazoles. While 3-methyl derivatives often serve as the "baseline" for compact binding modes, 3-ethyl analogues introduce increased lipophilicity and steric bulk, which can either enhance hydrophobic contacts or introduce prohibitive steric clashes depending on the target pocket.
Chemical & Structural Basis[2][3][4][5][6]
The transition from a methyl to an ethyl group at the C3 position of the indazole ring introduces specific physicochemical shifts that drive bioactivity differences:
| Feature | 3-Methyl Indazole | 3-Ethyl Indazole | Impact on Bioactivity |
| Steric Bulk (A-value) | 1.70 kcal/mol | 1.75 kcal/mol | Ethyl requires a larger hydrophobic pocket; may cause conformational locking. |
| Lipophilicity ( | Baseline | +0.5 to +0.6 | Ethyl increases membrane permeability but decreases water solubility.[1] |
| Metabolic Stability | Susceptible to benzylic oxidation | Susceptible to oxidation; potential for | |
| Electronic Effect | Weak inductive donor (+I) | Slightly stronger inductive donor (+I) | Minimal impact on ring electron density, but influences pKa of N1-H. |
Comparative Bioactivity Analysis
Case Study A: Kinase Inhibition (FGFR1 Targets)
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-position of the indazole core is often used to orient the molecule within the ATP-binding pocket.[1]
-
Experimental Observation: A study on 3-phenyl substituted indazoles compared 3-(3-methoxyphenyl) variants against 3-(3-ethoxyphenyl) variants.
-
Data:
-
Insight: In this specific binding cleft, the ethyl extension (via the oxygen linker) did not cause a steric clash.[1] Instead, it likely accessed an adjacent hydrophobic sub-pocket, slightly improving potency. This illustrates that 3-ethyl substitutions are viable when the target pocket possesses depth.
Case Study B: Antimicrobial Activity
3-Methyl-1H-indazole derivatives have been profiled for broad-spectrum antibacterial activity.[2][3] The compact methyl group facilitates entry into bacterial porins (Gram-negative) compared to bulkier analogs.
-
Performance: 3-methyl derivatives demonstrated significant zones of inhibition against E. coli and B. subtilis.[2]
-
Limitation of Ethyl: While direct head-to-head data is sparser here, increasing alkyl chain length beyond methyl in small polar scaffolds often leads to the "cutoff effect," where solubility drops faster than membrane affinity increases, reducing bioavailability in aqueous media.
Case Study C: VEGFR Inhibitors (Pazopanib Context)
Pazopanib is a 3-methyl-2H-indazole.
-
Design Rationale: The methyl group at C3 is locked in a precise orientation to minimize steric conflict with the "gatekeeper" residue in the VEGFR kinase domain.
-
Hypothetical Ethyl Substitution: Modeling suggests a 3-ethyl group in the Pazopanib scaffold would clash with the hinge region residues, likely reducing potency by orders of magnitude. This explains the strict conservation of the methyl group in this drug class.
Experimental Protocols
Protocol A: Synthesis of 3-Alkyl Indazoles (General Workflow)
-
Objective: Selective synthesis of 3-methyl or 3-ethyl indazoles.
-
Method:
-
Starting Material: 2-Fluoroacetophenone (for methyl) or 2-fluoropropiophenone (for ethyl).
-
Cyclization: Reflux with hydrazine hydrate (
) in n-butanol or ethanol. -
Purification: Recrystallization from ethanol/water.[1]
-
Protocol B: In Vitro Kinase Assay (ADP-Glo System)
-
Objective: Determine IC
for Methyl vs. Ethyl derivatives. -
Steps:
-
Preparation: Dilute compounds in DMSO (10 mM stock) to serial concentrations (e.g., 10
M to 0.1 nM). -
Incubation: Mix 2
L compound with 4 L kinase enzyme (e.g., FGFR1, 2 ng/well) and 4 L ATP/substrate mix in a 384-well plate. -
Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add 10
L ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min. -
Readout: Add 20
L Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Measure luminescence. -
Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC
.
-
Visualizations
Diagram 1: SAR Decision Tree for Indazole Optimization
This logic flow guides the chemist in choosing between Methyl and Ethyl based on pocket characteristics.
Caption: Decision matrix for selecting 3-alkyl substituents based on protein binding pocket topology.
Diagram 2: General Synthesis Workflow
Comparison of synthetic routes for 3-Methyl vs. 3-Ethyl derivatives.
Caption: Divergent synthesis of 3-alkyl indazoles via hydrazine cyclization of ketones.
References
-
Liu, Y. et al. (2021).[1] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Link
-
BenchChem. (2025).[1][2] The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. Link[1]
-
Shaikh, F. et al. (2023).[1] Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. Link
-
Hefny, S. M. et al. (2024).[1] A new framework for novel analogues of pazopanib as potent and selective human carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link[1]
-
Mal, S. et al. (2022).[1][4] A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Link
Sources
crystal structure determination of 3-methyl-1H-indazole hydrochloride
Technical Guide: Crystal Structure Determination & Comparative Profiling of 3-Methyl-1H-Indazole Hydrochloride
Executive Summary
The transition from a free base to a hydrochloride (HCl) salt is a critical milestone in pre-clinical drug development, primarily to modulate solubility and bioavailability. This guide details the structural determination of This compound , comparing its physicochemical profile against its free base counterpart.
While the free base (3-methyl-1H-indazole) crystallizes as neutral dimers stabilized by intermolecular hydrogen bonds, the hydrochloride salt introduces an ionic lattice dominated by charge-assisted hydrogen bonding (
Part 1: Comparative Analysis (Free Base vs. HCl Salt)
The selection of the solid form dictates the thermodynamic stability and kinetic solubility of the API (Active Pharmaceutical Ingredient). The following comparison highlights why structural determination of the HCl salt is necessary.
Table 1: Physicochemical & Structural Comparison
| Feature | 3-Methyl-1H-indazole (Free Base) | 3-Methyl-1H-indazole HCl (Salt) | Impact on Development |
| Lattice Type | Molecular Crystal | Ionic Crystal | Salt form increases lattice energy but improves dissolution rate. |
| Primary Interaction | Homomeric Dimers: | Charge-Assisted: | HCl salts disrupt the lipophilic stacking of the free base, aiding wettability. |
| Protonation Site | Neutral (Tautomeric equilibrium favors 1H). | Cationic (Protonation typically at N2 ). | Confirmed by SC-XRD; critical for predicting pKa shifts. |
| Solubility (Aq.) | Low (< 0.5 mg/mL, pH dependent). | High (> 10 mg/mL). | HCl form is preferred for immediate-release formulations. |
| Hygroscopicity | Non-hygroscopic. | Variable (Risk of hydrate formation). | Requires dynamic vapor sorption (DVS) profiling post-structure determination. |
Analyst Insight: The free base relies on weak Van der Waals forces and planar stacking. The introduction of the chloride counter-ion creates a "ionic anchor," disrupting these stacks and significantly altering the melting point and dissolution profile.
Part 2: Experimental Protocols
This section details the self-validating workflow for generating high-quality single crystals suitable for diffraction.
Synthesis of the Hydrochloride Salt
Objective: Convert commercial 3-methyl-1H-indazole to its high-purity HCl salt.
-
Dissolution: Dissolve 1.32 g (10 mmol) of 3-methyl-1H-indazole in 10 mL of anhydrous ethanol.
-
Acidification: Dropwise add 1.2 equivalents of concentrated HCl (37%) or 4M HCl in dioxane at 0°C.
-
Precipitation: Stir for 30 minutes. Add 20 mL of cold diethyl ether to induce precipitation.
-
Isolation: Filter the white precipitate, wash with cold ether (
), and dry under vacuum.
Single Crystal Growth (Vapor Diffusion Method)
Objective: Grow crystals suitable for SC-XRD (
-
Inner Vial: Dissolve 20 mg of the synthesized HCl salt in 2 mL of Methanol (good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate or Diethyl Ether (anti-solvent).
-
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.
-
Observation: Monitor for the formation of block-like or prismatic crystals.[1] Avoid needle clusters (indicative of rapid precipitation).
Data Collection Strategy (SC-XRD)
-
Source: Molybdenum (Mo) K
( Å).[2] Preferred over Copper for salts to minimize absorption by Chlorine. -
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the chloride ion.
-
Resolution: 0.8 Å or better (to resolve H-atom positions on Nitrogens).
Part 3: Structural Determination Workflow
The following diagram illustrates the logical flow from synthesis to structural refinement, ensuring all crystallographic checkpoints are met.
Figure 1: Validated workflow for the structural determination of indazole salts.
Part 4: Structural Logic & H-Bonding Network
Upon solving the structure, the researcher must validate the model against chemically sensible interactions.
The Protonation Question (N1 vs. N2)
In the free base, the H-atom resides on N1. However, upon salt formation, protonation typically occurs at N2 (the pyridine-like nitrogen) to preserve the aromaticity of the fused benzene ring.
-
Expected Cation: 3-methyl-1H-indazol-2-ium.
-
Validation: Look for residual electron density near N2 in the difference Fourier map (
).
Interaction Topology
The chloride ion acts as a multi-point acceptor. The expected packing motif involves the chloride ion bridging two indazole cations.
Figure 2: Predicted Hydrogen Bonding Motif. The Chloride anion typically accepts H-bonds from the N-H donors, disrupting the planar stacking seen in the free base.
Part 5: Data Reporting Standards
When publishing or reporting this structure, the following table format is required to meet IUCr (International Union of Crystallography) standards.
Table 2: Required Crystallographic Parameters (Template)
| Parameter | Description | Target/Typical Value |
| Crystal System | Symmetry of the lattice.[3] | Monoclinic or Triclinic (Common for planar salts). |
| Space Group | Mathematical description of symmetry. | |
| R-Factor ( | Measure of agreement between model and data. | |
| Goodness of Fit (S) | Statistical validity. | Close to 1.0. |
| Flack Parameter | For non-centrosymmetric structures. | Not applicable (Achiral molecule), unless crystallizing in chiral space group. |
References
-
PubChem. 3-Methyl-1H-indazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Hursthouse, M. B., et al. (2007).[4][5] Crystal Structure of 3-(Chloromethyl)-1-methyl-1H-indazole. University of Southampton, Crystal Structure Report Archive.[4] Available at: [Link]
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis. Available at: [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. Available at: [Link]
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Chloromethyl)-1-methyl-1H-indazole - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 5. CID 139045302 | C18H16N4O4 | CID 139045302 - PubChem [pubchem.ncbi.nlm.nih.gov]
FTIR spectral bands of 3-methyl-1H-indazole HCl
Technical Comparison Guide: FTIR Characterization of 3-Methyl-1H-Indazole HCl vs. Structural Analogs
Executive Summary
3-Methyl-1H-indazole Hydrochloride (HCl) is a critical pharmacophore in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-inflammatory agents.[1]
Precise characterization of this salt form is challenging due to the potential for free-base reversion during handling and the existence of regioisomers (e.g., 1-methyl-1H-indazole). This guide provides a definitive spectroscopic framework to distinguish the HCl salt from its free base and structural isomers, utilizing Fourier Transform Infrared (FTIR) spectroscopy.
Mechanistic Basis of Spectral Shifts
To interpret the spectrum accurately, one must understand the structural changes induced by salt formation.[1]
-
Free Base (Neutral): The 1H-indazole tautomer is the stable neutral form. It possesses a pyridinic nitrogen (N2) with a lone pair and a pyrrolic nitrogen (N1) bonded to hydrogen.
-
HCl Salt (Cationic): Protonation occurs at the basic N2 site. This creates a cationic species with protons on both N1 and N2, significantly altering the dipole moment and vibrational modes.[1]
Key Spectroscopic Consequence: The formation of the
Comparative Spectral Analysis
The following table contrasts the target molecule with its two most common analytical confusants: the Free Base (precursor) and the 1-Methyl isomer (regioisomer impurity).
Table 1: Diagnostic FTIR Bands (cm⁻¹)
| Spectral Region | Vibrational Mode | 3-Methyl-1H-indazole HCl (Target) | 3-Methyl-1H-indazole (Free Base) | 1-Methyl-1H-indazole (Isomer) |
| High Frequency | N-H Stretch | 2600–3200 (Very Broad) (Overlaps C-H) | 3100–3450 (Sharp/Medium) (Distinct N1-H) | Absent (No N-H bond) |
| C-H Region | C-H Stretch (Ar/Alk) | Obscured by N-H broadening | 2900–3050 (Distinct) | 2900–3050 (Distinct) |
| Double Bond | C=N / C=C Ring | 1630–1645 (Shifted due to + charge) | 1615–1625 | 1610–1620 |
| Fingerprint | C-H Out-of-Plane | 750–760 (Strong)(Ortho-disubstituted) | 740–750 (Strong) | 740–750 (Strong) |
| Anion | Cl⁻ Interaction | Broad underlying absorption < 600 | Absent | Absent |
Critical Differentiator: If the spectrum lacks a broad band between 2600–3200 cm⁻¹ and shows only sharp C-H peaks, the sample is likely the Free Base or the 1-Methyl isomer . If the region >3100 cm⁻¹ is completely clear of broad peaks, it is the 1-Methyl isomer .[1]
Structural Visualization & Logic Flow
The following diagram illustrates the protonation pathway and the decision logic for identifying the correct species.
Caption: Analytical decision tree for differentiating 3-methyl-1H-indazole HCl from its free base and regioisomer using FTIR spectral features.
Experimental Protocols
To ensure reproducibility and prevent salt dissociation (a common issue with weak bases), follow this validated protocol.
Method A: ATR (Attenuated Total Reflectance)
Recommended for routine identification and high-throughput screening.
-
Crystal Cleanliness: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat.
-
Sample Loading: Place ~5 mg of the solid directly onto the crystal.
-
Pressure Application: Apply high pressure using the anvil.
-
Note: HCl salts are hygroscopic. If the spectrum shows a broad "water hump" at 3400 cm⁻¹, dry the sample in a vacuum desiccator for 1 hour and re-run.[1]
-
-
Acquisition: 16 scans at 4 cm⁻¹ resolution.
Method B: KBr Pellet
Recommended for structural elucidation and publication-quality resolution.[1]
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind gently in an agate mortar.
-
Caution: Do not over-grind. Excessive energy can cause localized heating, potentially converting the unstable HCl salt back to the free base if the lattice energy is low.[1]
-
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Validation: Check the 2500–3000 cm⁻¹ region. If the broad ammonium band is weak, the salt may have disproportionated; repeat with less grinding force.[1]
References
-
PubChem. (2025).[2] 3-Methyl-1H-indazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry (RSC). (2009). Synthesis and spectroscopy of fluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectra of Indazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 1H-Indazole and 3-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, valued as bioisosteres of indoles and integral components of numerous therapeutic agents.[1][2] While structurally similar, the introduction of a single methyl group at the C3 position, transforming 1H-indazole to 3-methyl-1H-indazole, profoundly alters the molecule's electronic landscape and steric profile. This guide provides an in-depth comparative analysis of their reactivity, supported by experimental insights, to aid researchers in designing synthetic strategies and understanding structure-activity relationships. We will explore how this seemingly minor substitution dictates the outcomes of key chemical transformations, from electrophilic aromatic substitutions to N-functionalization.
Pillar 1: The Decisive Influence of the 3-Methyl Group
The differing reactivity between 1H-indazole and its 3-methylated counterpart stems from the fundamental electronic and steric properties of the methyl group.
Electronic Effects: Activating the Ring
The methyl group is a classic electron-donating group. Through a combination of the inductive effect (pushing electron density through the sigma bond) and hyperconjugation (delocalization of sigma-bond electrons into the pi-system), it enriches the electron density of the entire indazole ring system. This increased nucleophilicity makes the 3-methyl-1H-indazole ring more susceptible to attack by electrophiles compared to the unsubstituted 1H-indazole.
Caption: Electronic effects of the C3-methyl group.
Steric Effects: A Gatekeeper at N2 and C3
The spatial bulk of the methyl group at the C3 position creates significant steric hindrance. This directly impacts the accessibility of two key reactive sites: the adjacent N2 nitrogen and the C3 carbon itself. As we will see, this steric blockade is a primary determinant of regioselectivity, particularly in N-alkylation and N-acylation reactions.
Pillar 2: Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
Indazoles readily undergo electrophilic substitution reactions such as nitration and halogenation on the benzene ring.[3] The primary sites of substitution are typically the C5 and C7 positions, with C5 being the major product in many cases for 1H-indazole under strongly acidic conditions.[4]
-
1H-Indazole: The benzene ring is moderately activated by the fused pyrazole system. Nitration with a mixture of nitric and sulfuric acid primarily yields 5-nitro-1H-indazole.[4]
-
3-Methyl-1H-Indazole: The electron-donating methyl group further activates the carbocyclic ring, making it more reactive towards electrophiles than the parent indazole. While direct comparative kinetic data is scarce, reactions are expected to proceed under milder conditions or with faster rates. The directing effect of the methyl group, in concert with the existing electronics of the indazole system, influences the regiochemical outcome. For instance, nitration of 4,6-difluoro-3-methyl-1H-indazole occurs at the C7 position, while nitration of 6,7-difluoro-3-methyl-1H-indazole occurs at the C5 position, demonstrating the complex interplay of substituent effects.[4]
Caption: Steric hindrance dictates N-alkylation regioselectivity.
C. C3-Functionalization: A Blocked Position
The C3 position of 1H-indazole is a key site for functionalization, often achieved through deprotonation with a strong base followed by quenching with an electrophile, or via cross-coupling reactions. [5][6]
-
1H-Indazole: The C3-proton is acidic enough to be removed by organolithium reagents, allowing for the introduction of a wide variety of substituents. Furthermore, C3-haloindazoles are versatile precursors for Suzuki, Sonogashira, and other cross-coupling reactions. [6]* 3-Methyl-1H-Indazole: The C3 position is inherently blocked by the methyl group, precluding direct functionalization at this carbon. This represents the most significant and absolute difference in reactivity. Synthetic strategies requiring C3 modification must start with a different precursor, as this position is unreactive on the 3-methyl-1H-indazole scaffold itself. However, the methyl group itself could potentially be functionalized via deprotonation to form a C3-methyl anion, though this is less common.
Pillar 3: Data Summary and Experimental Protocols
Quantitative Data Summary
| Reaction Type | Substrate | Key Reagents | Typical Outcome/Regioselectivity | Mechanistic Rationale |
| Nitration | 1H-Indazole | HNO₃, H₂SO₄ | Primarily 5-nitro-1H-indazole. [4] | Governed by the inherent electronic properties of the bicyclic system. |
| 3-Methyl-1H-Indazole | HNO₃, H₂SO₄ | Increased reaction rate; regioselectivity at C5 or C7 influenced by other substituents. [4] | Electron-donating CH₃ group activates the benzene ring for EAS. | |
| N-Alkylation | 1H-Indazole | R-X, Base (e.g., NaH, Cs₂CO₃) | Mixture of N1 and N2 isomers; ratio depends heavily on conditions. [1][7] | N1 is thermodynamically favored; N2 can be kinetically favored. [8] |
| 3-Methyl-1H-Indazole | R-X, Base (e.g., NaH, Cs₂CO₃) | Strong preference for the N1-alkylated product (>95% in many cases). | Steric hindrance from the C3-methyl group blocks access to the N2 position. [1][8] | |
| C3-Lithiation | 1H-Indazole | n-BuLi, then E⁺ | C3-functionalized product. | The C3 proton is the most acidic C-H proton on the heterocyclic ring. |
| 3-Methyl-1H-Indazole | n-BuLi | No reaction at C3. | The C3 position is substituted with a methyl group. |
Exemplary Experimental Protocol: Comparative N-Alkylation
This protocol is designed to be a self-validating system to directly compare the regiochemical outcomes of alkylating 1H-indazole and 3-methyl-1H-indazole under identical conditions.
Objective: To compare the N1/N2 selectivity in the benzylation of 1H-indazole and 3-methyl-1H-indazole.
Materials:
-
1H-Indazole
-
3-Methyl-1H-indazole [9]* Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Performed in parallel for both substrates):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a slurry. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve the indazole substrate (1H-indazole or 3-methyl-1H-indazole, 1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the indazole solution to the NaH slurry at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product by ¹H NMR to determine the ratio of N1 to N2 isomers. The N1 and N2 isomers can be distinguished by characteristic shifts in their NMR spectra, particularly the chemical shift of the benzylic CH₂ protons and the indazole C3-H proton (for the 1H-indazole product). [8] * Purify the products by silica gel column chromatography to isolate the major isomer(s).
-
Expected Outcome:
-
The reaction with 1H-indazole will likely yield a mixture of 1-benzyl-1H-indazole and 2-benzyl-1H-indazole.
-
The reaction with 3-methyl-1H-indazole is expected to yield almost exclusively 1-benzyl-3-methyl-1H-indazole.
Conclusion
The substitution of a single proton with a methyl group at the C3 position of the indazole scaffold creates a markedly different chemical entity. For the synthetic chemist, 3-methyl-1H-indazole offers two key advantages over its parent compound:
-
Enhanced Reactivity in EAS: The benzene ring is more activated, potentially allowing for milder reaction conditions.
-
Predictable N1-Functionalization: Steric hindrance by the methyl group provides a reliable method for regioselective synthesis of N1-substituted indazoles, avoiding the often problematic separation of N1/N2 isomers.
Conversely, the primary limitation is the inability to perform direct functionalization at the C3 position. Understanding these fundamental differences in reactivity is paramount for researchers in drug discovery and process development, enabling more efficient and predictable synthetic planning.
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available from: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Available from: [Link]
-
Science of Synthesis. (n.d.). 1H- and 2H-Indazoles. Available from: [Link]
-
O'Shea, D. F., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters, 12(11), 2504–2507. Available from: [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1946. Available from: [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]
-
Beilstein Journals. (2024). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available from: [Link]
- Google Patents. (2013). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
ResearchGate. (2001). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]
-
Organic Letters. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Available from: [Link]
-
DSpace@MIT. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. Available from: [Link]
-
Journal of Heterocyclic Chemistry. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Available from: [Link]
-
Knowledge Sourcing Intelligence. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available from: [Link]
-
Molecules. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]
-
ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Available from: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]
-
PubChem. (n.d.). 3-methyl-1H-indazole. Available from: [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
-
ResearchGate. (2018). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and 10-dimethyloxonium derivatives of nido-carborane. Available from: [Link]
- Google Patents. (2013). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
UV-Vis Absorption Maxima of 3-Methyl-1H-indazole Hydrochloride
This guide details the UV-Vis absorption characteristics of 3-methyl-1H-indazole hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. The data presented synthesizes experimental benchmarks for the indazole scaffold with specific solvatochromic behaviors observed in its methylated derivatives.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary & Technical Profile
This compound (
Core Spectroscopic Data
The following values represent the primary absorption maxima (
| Solvent / Condition | Species Form | Transition Type | ||
| Methanol (Neutral) | Free Base (1H-Tautomer) | 254, 260, 292, 300 | 3.7 - 3.9 | |
| 0.1 M HCl (aq) | Cation (HCl Salt) | 265, 298-305 (broad) | 3.8 | |
| 0.1 M NaOH (aq) | Anion (Indazolate) | 275, 310 | 3.9 | Charge Transfer |
Technical Insight: The 3-methyl group acts as a weak auxochrome. While the parent 1H-indazole absorbs at ~252 and 298 nm, the C3-methyl substitution induces a slight bathochromic shift (+2–5 nm) and hyperchromic effect due to hyperconjugation.
Comparative Analysis: Salt vs. Alternatives
To validate the identity of this compound, it is essential to distinguish it from its isomers and the free base.
Comparison Table
| Feature | 3-Methyl-1H-indazole HCl | 1H-Indazole (Parent) | 2-Methyl-2H-indazole |
| Primary | ~300-305 nm | ~295 nm | N/A (Fixed tautomer) |
| Fine Structure | Reduced / Broadened | Distinct vibrational bands | Broad, featureless |
| pKa (Conjugate Acid) | ~1.2 (Weak base) | 1.04 | 2.0 (Stronger base) |
| Fluorescence | Weak/Quenched in acid | High (pH dependent) | High |
| Key Differentiator | Acid stability; redshifted vs parent | Blue-shifted vs 3-Me | Fixed quinonoid band |
Mechanistic Distinction
-
Protonation Site: In the hydrochloride salt, protonation occurs at the
position of the 1H-tautomer, disrupting the lone pair delocalization and lowering the energy gap for transitions (Red Shift). -
Tautomeric Lock: Unlike the free base, which exists in equilibrium (favoring 1H over 2H by ~2.3 kcal/mol), the solid HCl salt is fixed as the cation, simplifying the spectrum to a single species profile.
Experimental Protocol: UV-Vis Characterization
Objective: To accurately determine the
Reagents & Equipment[2]
-
Analyte: this compound (>98% purity).
-
Solvent A: Methanol (HPLC Grade).
-
Solvent B: 0.1 M Hydrochloric Acid (aq).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cells: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 3-methyl-1H-indazole HCl.
-
Dissolve in 100 mL of Methanol (Concentration
). -
Note: This prepares the "neutral" stock if the salt dissociates, but for the true salt spectrum, we must maintain acidic pH.
-
-
Acidic Working Solution (Target Species):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 0.1 M HCl .
-
Final Concentration:
( ). -
Why: The excess acid suppresses dissociation, ensuring 100% protonated indazolium form.
-
-
Measurement:
-
Blank: Run a baseline correction using pure 0.1 M HCl.
-
Scan: Record absorbance from 200 nm to 400 nm.
-
Scan Speed: Medium (200-400 nm/min) to capture fine structure.
-
-
Data Processing:
-
Identify local maxima (peak picking).
-
Calculate Molar Absorptivity:
.
-
Visualizations
Figure 1: Protonation & Tautomeric Equilibrium
This diagram illustrates the species present during analysis. In the HCl salt form, the equilibrium is pushed entirely to the Cationic state.
Caption: Spectroscopic species shift. Addition of HCl converts the neutral chromophore to the red-shifted cation.
Figure 2: Analytical Workflow
Logical flow for validating the salt form vs. the free base.
Caption: Experimental decision tree for confirming the hydrochloride salt via pH-dependent spectral shifts.
References
-
Photochemistry & Tautomerism: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. National Institutes of Health (PMC). Available at: [Link]
-
Indazole Acidity & Basicity: Catalan, J. et al. Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry. Available at: [Link]
-
Synthesis & Characterization: Synthesis of Pharmacologically Active Indazoles. Caribbean Journal of Science and Technology. Available at: [Link]
-
General Spectra Data: NIST Chemistry WebBook. 1H-Indazole Hydrochloride IR and UV Data. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
